Technical Documentation Center

delta2-Cefteram Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: delta2-Cefteram
  • CAS: 104691-34-1

Core Science & Biosynthesis

Foundational

delta2-Cefteram CAS registry number and properties

An In-depth Technical Guide to Δ²-Cefteram: The Inactive Isomer and Key Degradant of the Cephalosporin Antibiotic Cefteram Executive Summary This technical guide provides a comprehensive overview of Δ²-Cefteram, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Δ²-Cefteram: The Inactive Isomer and Key Degradant of the Cephalosporin Antibiotic Cefteram

Executive Summary

This technical guide provides a comprehensive overview of Δ²-Cefteram, focusing on its chemical properties, formation, and significance for researchers, scientists, and drug development professionals. Δ²-Cefteram is the biologically inactive constitutional isomer of the third-generation cephalosporin antibiotic, Cefteram (also known as Δ³-Cefteram). The key structural difference lies in the position of the double bond within the dihydrothiazine ring, a modification that renders the molecule unable to effectively inhibit bacterial cell wall synthesis.

The presence of Δ²-Cefteram is a critical quality attribute in the manufacturing and formulation of Cefteram-based pharmaceuticals, as it is a primary product of hydrolytic degradation. Understanding the pathways of its formation and the analytical methods for its detection is essential for ensuring the stability, potency, and safety of the active pharmaceutical ingredient (API). While the active Δ³-Cefteram is identified by the CAS Registry Number 82547-58-8, the Δ² isomer is typically monitored as a process-related impurity or degradation product.[1][2] The pivoxil prodrug of the delta-2 isomer has been assigned the CAS number 104712-44-9.[3]

Introduction to Cefteram and its Isomers

Cefteram is a broad-spectrum, third-generation cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[4][5] It is often administered orally as the prodrug Cefteram Pivoxil, which is hydrolyzed by esterases in the intestine to release the active Cefteram molecule.[4][5][6]

The biological activity of Cefteram is intrinsically linked to its molecular geometry, specifically the position of the endocyclic double bond in the cephem nucleus. The active form, Δ³-Cefteram, features this double bond between carbons 3 and 4. However, under various conditions, this double bond can migrate to the C2-C3 position, forming the thermodynamically more stable but biologically inactive isomer, Δ²-Cefteram.[2] This isomerization is a common degradation pathway for many cephalosporins and represents a critical loss of therapeutic efficacy.

G cluster_0 Cefteram Isomers cluster_1 Structural Detail Delta3 Δ³-Cefteram (Active Antibiotic) CAS: 82547-58-8 Delta2 Δ²-Cefteram (Inactive Isomer) Delta3->Delta2 Isomerization (Hydrolysis, pH change) Struct3 Δ³ Isomer: Double bond at C3-C4 of dihydrothiazine ring Delta3->Struct3 Struct2 Δ² Isomer: Double bond at C2-C3 of dihydrothiazine ring Delta2->Struct2

Caption: Structural relationship between active Δ³-Cefteram and inactive Δ²-Cefteram.

Physicochemical Properties

The distinction between the two isomers is fundamental to their function. The key properties are summarized below for direct comparison.

PropertyΔ³-Cefteram (Active Form)Δ²-Cefteram (Inactive Isomer)
CAS Registry No. 82547-58-8[1]Not typically assigned; tracked as an impurity. The pivoxil prodrug is CAS 104712-44-9.[3]
Molecular Formula C₁₆H₁₇N₉O₅S₂[1]C₁₆H₁₇N₉O₅S₂
Molecular Weight 479.5 g/mol 479.5 g/mol
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene -2-carboxylic acid[1](6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene -2-carboxylic acid
Synonyms Ceftetrame, Ro 19-5247, T-2525[1][2]Δ²-Ceftetrame
Biological Activity Potent antibacterial agent[4]Inactive degradation product[2]
Stability Prone to hydrolytic degradation and isomerization to the Δ² form.[2]More thermodynamically stable than the Δ³ isomer.

Mechanism of Action and Inactivity

Bactericidal Action of Δ³-Cefteram

The antibacterial effect of Δ³-Cefteram, like other β-lactam antibiotics, is achieved by disrupting the synthesis of the bacterial cell wall.[4][5] This process involves several key steps:

  • Penetration: The antibiotic penetrates the outer layers of the bacterial cell.

  • PBP Binding: Cefteram binds to and inactivates Penicillin-Binding Proteins (PBPs).[4][6] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Cross-linking: By inhibiting PBPs, Cefteram prevents the cross-linking of peptidoglycan strands, which provide the cell wall with structural integrity.[4][7]

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4][6]

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis (Bacterial Death) Peptidoglycan->Lysis Disruption Leads to Cefteram Δ³-Cefteram (Active) Cefteram->PBP Binds & Inhibits

Caption: Mechanism of action for the active antibiotic Δ³-Cefteram.

Biological Inactivity of Δ²-Cefteram

The shift of the double bond from the C3-C4 (Δ³) to the C2-C3 (Δ²) position fundamentally alters the three-dimensional conformation of the cephem nucleus. This structural change prevents Δ²-Cefteram from fitting correctly into the active site of the Penicillin-Binding Proteins.[8] Without this crucial binding event, the inhibition of peptidoglycan synthesis cannot occur, and the molecule exerts no antibacterial effect. The formation of Δ²-Cefteram is therefore a direct chemical pathway to antibiotic inactivation.

Formation via Degradation

Δ²-Cefteram is primarily formed through the degradation of its active Δ³ isomer. This process is of major concern during drug formulation, storage, and even within the physiological environment post-administration.

  • Hydrolytic Degradation: Studies have shown that cephalosporin prodrugs are susceptible to degradation under acidic, alkaline, and neutral hydrolytic conditions.[9][10][11] The major hydrolytic product of both Δ³ and Δ² prodrug esters is the inactive Δ²-cephalosporin free acid.[2]

  • pH and Temperature Dependence: The rate of isomerization is influenced by pH, temperature, and the composition of the formulation buffer. This necessitates rigorous stability testing under various stress conditions, as outlined by ICH guidelines (e.g., Q1A R2), to define appropriate storage and handling protocols.[9]

G Prodrug Cefteram Pivoxil (Oral Prodrug) Active Δ³-Cefteram (Active API) Prodrug->Active Hydrolysis (Intestinal Esterases) Inactive Δ²-Cefteram (Inactive Degradant) Active->Inactive Isomerization Stress Stress Conditions (Hydrolysis, pH, Temp) Stress->Inactive

Caption: Degradation pathway from Cefteram Pivoxil to inactive Δ²-Cefteram.

Analytical Protocols for Detection and Quantification

Ensuring the purity and potency of Cefteram requires robust analytical methods capable of separating and quantifying the Δ³ isomer from its Δ² degradant.

Protocol: Stability-Indicating HPLC Method

This protocol provides a framework for monitoring the degradation of Cefteram and the formation of Δ²-Cefteram.

  • Objective: To separate and quantify Cefteram (Δ³) from its degradation product (Δ²).

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 25 mM ammonium acetate, pH adjusted to 3.5) and an organic solvent (e.g., methanol or acetonitrile).[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 230 nm).[9]

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of Cefteram Pivoxil or Cefteram in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.[9][12]

    • For stress studies, subject the stock solution to forced degradation conditions (e.g., treatment with 0.1 N HCl, 0.01 N NaOH, or water at ambient temperature for several hours).[9]

    • Neutralize the samples before injection.

  • Analysis and Interpretation:

    • Inject the prepared samples into the HPLC system.

    • The Δ³ and Δ² isomers will elute at different retention times due to differences in polarity, allowing for their separation and quantification.

    • The identity of the degradation peak corresponding to Δ²-Cefteram can be confirmed using mass spectrometry (LC-MS/TOF) to verify its molecular weight and fragmentation pattern.[9][11]

Conclusion

Δ²-Cefteram is a critical molecule in the lifecycle of the antibiotic Cefteram. While devoid of therapeutic activity, its formation through isomerization from the active Δ³-Cefteram is a primary pathway of drug degradation. For professionals in drug development and manufacturing, controlling the presence of Δ²-Cefteram is paramount. This requires a deep understanding of its physicochemical properties, the kinetics of its formation under various stress conditions, and the implementation of validated, stability-indicating analytical methods to ensure that the final pharmaceutical product is safe, stable, and efficacious.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6537431, Cefteram. Retrieved from [Link]

  • Gawande, V., Bothara, K., & Mahajan, A. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Indian Journal of Pharmaceutical Sciences, 77(1), 75–82. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). GSRS. Delta-2-Cefteram Pivoxil. Retrieved from [Link]

  • Ghuysen, J. M., Frère, J. M., Leyh-Bouille, M., Coyette, J., Dusart, J., & Nguyen-Distèche, M. (1984). Delta 2- and delta 3-cephalosporins, penicillinate and 6-unsubstituted penems. Intrinsic reactivity and interaction with beta-lactamases and D-alanyl-D-alanine-cleaving serine peptidases. The Biochemical journal, 219(3), 885–893. Available at: [Link]

  • Bundgaard, H., & Larsen, C. (1988). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. International journal of pharmaceutics, 43(1-2), 101-110. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23659635, delta-2-Ceftazidime. Retrieved from [Link]

  • Gawande, V., Bothara, K., & Mahajan, A. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Semantic Scholar. Available at: [Link]

  • Gawande, V., Bothara, K., & Mahajan, A. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. PubMed. Available at: [Link]

  • Patsnap. (2024, June 14). What is Cefteram Pivoxil used for?. Patsnap Synapse. Retrieved from [Link]

  • Gawande, V., Bothara, K., & Mahajan, A. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. ResearchGate. Available at: [Link]

  • Morin, R. B., & Hatfield, L. D. (1972). U.S. Patent No. 3,637,678. Washington, DC: U.S. Patent and Trademark Office.
  • Patsnap. (2024, July 17). What is the mechanism of Cefteram Pivoxil?. Patsnap Synapse. Retrieved from [Link]

  • Wang, Y., et al. (2019). CN Patent No. 108299470B.
  • Zhang, J., et al. (2004). Synthesis of cefteram pivoxil. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • Hashizume, T., et al. (1985). Mechanism of action of the new orally active cephalosporin FK027. The Journal of Antibiotics. Available at: [Link]

  • Ochiai, M., et al. (1980). Synthesis and antibacterial activity of 7 beta-[2-(2-aminothiazol-4-yl)acetamido]-7 alpha-methoxycephalosporins. The Journal of Antibiotics. Available at: [Link]

  • Pharmaffiliates. (n.d.). Cephalexin - Impurity F. CAS No: 79750-46-2. Retrieved from [Link]

  • Dr Matt & Dr Mike. (2018, April 5). Cephalosporin: Mechanism of Action [Video]. YouTube. Available at: [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Cefditoren Pivoxil?. Patsnap Synapse. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Isomerization of Cefteram to Δ²-Cefteram

Introduction: The Significance of Cefteram Stability Cefteram, a third-generation cephalosporin antibiotic, is a cornerstone in the treatment of various bacterial infections. It is often administered orally as its prodru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cefteram Stability

Cefteram, a third-generation cephalosporin antibiotic, is a cornerstone in the treatment of various bacterial infections. It is often administered orally as its prodrug, Cefteram pivoxil, which is designed to enhance bioavailability.[1][2] Upon absorption, esterases in the body hydrolyze the pivoxil moiety to release the active Cefteram molecule.[1] The therapeutic efficacy of Cefteram, like all β-lactam antibiotics, is intrinsically linked to the structural integrity of its cephem nucleus, specifically the endocyclic double bond at the Δ³ position.[3] However, this crucial structural feature is susceptible to an isomerization reaction, shifting the double bond to the Δ² position. This transformation yields the microbiologically inactive Δ²-Cefteram, representing a critical degradation pathway that can compromise the drug's potency and shelf-life.[4]

This technical guide provides a comprehensive exploration of the mechanism behind this pivotal isomerization. We will delve into the underlying chemical principles, elucidate the factors that govern the reaction kinetics, and present a detailed, field-proven protocol for researchers to monitor and quantify this transformation. This document is intended for an audience of researchers, scientists, and drug development professionals dedicated to ensuring the quality, stability, and efficacy of cephalosporin-based therapeutics.

The Isomerization Mechanism: A Base-Catalyzed Tautomeric Shift

The conversion of the active Δ³-Cefteram to the inactive Δ²-isomer is a classic example of a reversible, base-catalyzed prototropic shift.[4] The generally accepted mechanism proceeds through a resonance-stabilized carbanion intermediate, a process significantly more rapid for cephalosporin esters like Cefteram pivoxil than for their corresponding free acids.[5]

The core mechanistic steps are as follows:

  • Proton Abstraction: The reaction is initiated by a base (B:), which can be a hydroxide ion (specific base catalysis) or a general base present in the solution (e.g., buffer components), abstracting an acidic proton from the carbon at position 2 (C-2) of the cephem nucleus.[4]

  • Formation of a Carbanion Intermediate: This proton abstraction results in the formation of a planar, resonance-stabilized carbanion. The negative charge is delocalized across the C-2, C-3, and C-4 atoms and the carboxylate group at C-4, which contributes to the stability of this intermediate.

  • Reprotonation and Isomer Formation: The intermediate can be reprotonated by the conjugate acid (BH).

    • If the proton is returned to C-2, the original, active Δ³-Cefteram is regenerated.

    • If the proton is accepted at C-4, the thermodynamically less stable but microbiologically inactive Δ²-Cefteram isomer is formed.[4][5]

The equilibrium between the two isomers is dynamic, with both forward (k₁) and reverse (k₂) reactions occurring simultaneously.

G cluster_0 Isomerization Mechanism cefteram Δ³-Cefteram (Active) intermediate Resonance-Stabilized Carbanion Intermediate cefteram->intermediate + Base (B:) - H-B⁺ (Proton Abstraction at C-2) intermediate->cefteram + H-B⁺ - Base (B:) (Protonation at C-2) Rate = k₂ delta2 Δ²-Cefteram (Inactive) intermediate->delta2 + H-B⁺ - Base (B:) (Protonation at C-4) Rate = k₁ delta2->intermediate + Base (B:) - H-B⁺

Caption: Base-catalyzed isomerization of Δ³-Cefteram to Δ²-Cefteram.

Factors Influencing the Rate of Isomerization

A thorough understanding of the factors that drive this degradation is paramount for developing stable formulations and defining appropriate storage conditions.

  • pH: This is the most critical factor. The rate of isomerization is significantly accelerated under neutral to alkaline conditions (pH > 6.5) due to the increased availability of basic species to catalyze the initial proton abstraction step.[6] Conversely, Cefteram pivoxil exhibits its maximum stability in the acidic pH range of 3 to 5.[7] The overall pH-rate profile for cephalosporin degradation is typically U-shaped, with both acid- and base-catalyzed hydrolysis occurring at the extremes of the pH scale.[7]

  • Esterification: The presence of the pivoxil ester group at the C-4 carboxylate position dramatically increases the rate of isomerization compared to the free acid, Cefteram.[5] This is a critical consideration for the prodrug form. Theoretical studies suggest this is due to kinetic rather than thermodynamic factors.[5]

  • Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of isomerization. Kinetic studies should always be performed under tightly controlled temperature conditions.

  • Buffer Catalysis: The isomerization is subject to general base catalysis. Therefore, the components of the buffer system (e.g., phosphate, acetate) can directly participate in the proton abstraction step, influencing the overall degradation rate.[7] This is a key insight for formulation scientists, as the choice of buffering agent can impact drug stability.

  • Solvent and Ionic Strength: The polarity and ionic strength of the medium can influence reaction rates, although pH and temperature are generally the dominant factors.

Quantitative Analysis of Isomerization Kinetics

While specific kinetic data for Cefteram is not abundantly available in public literature, studies on the closely related Cefetamet pivoxil (another name for Cefteram pivoxil) provide valuable quantitative insights.

ParameterConditionValueSignificance
Half-life (t½) 0.6 M Phosphate Buffer, pH 7.4, 37°C4.3 hoursDemonstrates significant degradation under physiological pH.
Major Degradant 0.6 M Phosphate Buffer, pH 7.4, 37°C61% Δ²-isomerConfirms that Δ²-isomerization is the primary degradation pathway in vitro.
Half-life (t½) Human Intestinal Juice, pH 7.4, 37°C0.78 hoursShows that enzymatic hydrolysis is much faster than isomerization in a biological matrix.

Data sourced from a study on Cefetamet pivoxil.[4]

This data underscores the importance of the drug's environment. In a simple buffer system, isomerization is the dominant degradation pathway.[4] However, in a complex biological medium like intestinal juice, enzymatic hydrolysis of the prodrug to the active Δ³-cephalosporin is significantly faster, which is favorable for the drug's bioavailability.[4]

Experimental Protocol: Monitoring Cefteram Isomerization

To accurately study the isomerization kinetics and assess the stability of Cefteram pivoxil, a robust, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for this application.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the definitive structural identification of the isomers.[10]

Workflow for Stability Assessment

G cluster_workflow Experimental Workflow prep 1. Sample Preparation - Prepare Cefteram Pivoxil stock solution - Dilute in buffers of varying pH (e.g., 4, 7.4, 9) stress 2. Stress Incubation - Incubate samples at controlled temp (e.g., 37°C) - Withdraw aliquots at time points (t=0, 1, 2, 4, 8, 24h) prep->stress hplc 3. HPLC Analysis - Inject samples onto a C18 column - Quantify peaks for Δ³-Cefteram and Δ²-Cefteram stress->hplc data 4. Data Analysis - Plot ln[Cefteram] vs. time - Calculate rate constants (k) and half-life (t½) hplc->data nmr 5. Structural Confirmation (Optional) - Isolate degradant peak via prep-HPLC - Analyze by ¹H and ¹³C NMR hplc->nmr

Caption: Workflow for kinetic analysis of Cefteram isomerization.

Step-by-Step HPLC Methodology

This protocol is a synthesized example based on established methods for cephalosporin analysis.[8][9][10]

  • Materials and Reagents:

    • Cefteram Pivoxil Reference Standard

    • HPLC-grade Acetonitrile and Water

    • Potassium Phosphate Monobasic, Sodium Phosphate Dibasic, Citric Acid (for buffers)

    • Formic Acid or Phosphoric Acid (for pH adjustment)

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance, pH meter, sonicator.

  • Chromatographic Conditions:

    • Rationale: A reversed-phase C18 column is the standard choice for separating moderately polar compounds like cephalosporins. The mobile phase combines a polar aqueous buffer with an organic modifier (acetonitrile) to elute the compounds. A gradient may be needed to resolve all degradation products, but an isocratic method is often sufficient for separating the Δ² and Δ³ isomers.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and a buffer (e.g., 25 mM ammonium acetate, pH adjusted to 3.5 with formic acid) in a ratio of approximately 50:50 (v/v).[11] The exact ratio should be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 251-270 nm.[8][9] A DAD is recommended to check for peak purity.

    • Injection Volume: 10-20 µL.

  • Forced Degradation (Stress) Study:

    • Rationale: To confirm the method is "stability-indicating," the drug is intentionally degraded under various stress conditions. This ensures that the degradation products, including the Δ²-isomer, are well-separated from the parent drug peak.

    • Alkaline Hydrolysis: Dissolve Cefteram pivoxil in a buffer of pH ~9.0 and incubate at 37°C. This condition is expected to generate the Δ²-isomer most efficiently.

    • Acidic Hydrolysis: Dissolve in a buffer of pH ~2.0.

    • Neutral Hydrolysis: Dissolve in purified water or a buffer of pH ~7.4.

    • Procedure: Prepare samples at a concentration of ~100 µg/mL. At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to the final concentration for HPLC analysis.

  • Data Analysis and Interpretation:

    • Identify the peaks corresponding to Δ³-Cefteram and the newly formed Δ²-Cefteram based on their retention times. The Δ²-isomer is typically less polar and may elute slightly later than the Δ³-isomer in a reversed-phase system.

    • Plot the natural logarithm of the peak area of Δ³-Cefteram against time. If the reaction follows first-order kinetics, the plot will be linear.

    • The pseudo-first-order rate constant (k) is the negative of the slope. The half-life (t½) can be calculated as 0.693/k.

Structural Confirmation by NMR Spectroscopy
  • Rationale: While HPLC provides quantitative data, NMR provides definitive structural proof. The change in the position of the double bond from Δ³ to Δ² causes distinct changes in the chemical environment of the protons on the dihydrothiazine ring (especially at C-2 and C-4).

  • Procedure:

    • Isolate the Δ²-Cefteram peak using preparative HPLC.

    • Lyophilize the collected fraction to obtain a pure sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

  • Expected Spectral Changes: In the ¹H NMR spectrum of the Δ²-isomer, the signal for the proton at C-2 will disappear, and new signals corresponding to the olefinic proton at C-3 and the proton at C-4 will appear.[10] For example, in a related cefotiam isomer, the migration of the double bond resulted in the replacement of a methylene signal with two new methine signals and significant shifts in the adjacent carbon signals in the ¹³C spectrum.[10]

Conclusion and Outlook

The isomerization of Cefteram to its inactive Δ²-isomer is a well-understood, base-catalyzed degradation pathway that is highly dependent on pH and is accelerated for its prodrug ester, Cefteram pivoxil. This transformation represents a critical quality attribute that must be controlled to ensure the therapeutic efficacy of the drug product. For drug development professionals, this necessitates careful formulation design, including the selection of appropriate pH and buffer systems to maintain the drug within its region of maximum stability (pH 3-5).[7]

The detailed experimental protocols provided in this guide, utilizing stability-indicating HPLC for quantification and NMR for structural verification, offer a robust framework for studying these degradation kinetics. By applying these methodologies, researchers can generate the critical data needed to develop stable, safe, and effective Cefteram pivoxil formulations, ultimately ensuring that the active Δ³-isomer is delivered to the patient.

References

  • Jelińska, A., Dobrowolski, L., & Oszczapowicz, I. (2004). The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1273-7. [Link]

  • Zissis, E., et al. (1996). Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability. Antimicrobial Agents and Chemotherapy, 40(8), 1988-1992. [Link]

  • Boyd, D. B., et al. (1988). Theoretical aspects of cephalosporin isomerism. Journal of Molecular Structure: THEOCHEM, 164(3-4), 321-332. [Link]

  • Jelińska, A., Zajac, M., & Cielecka-Piontek, J. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Chromatographia, 75(21-22), 1279-1285. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Cefteram Pivoxil? Patsnap Synapse. [Link]

  • Archer, R. A., & Hatfield, L. D. (1970). Chemistry of cephalosporin antibiotics. Part XVI. Configurational and conformational analysis of deacetoxy-Δ2- and -Δ3-cephalosporins and their corresponding sulphoxide isomers by nuclear magnetic resonance. Journal of the Chemical Society C: Organic, 11, 1368-1372. [Link]

  • Ferreira, M. J., et al. (2011). β-Lactam Antibiotics Epitope Mapping with STD NMR Spectroscopy. Journal of the Brazilian Chemical Society, 22(12), 2379-2384. [Link]

  • Chung, M. C., et al. (2008). Synthesis and Total H- and C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Molecules, 13(4), 850-863. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Patsnap Synapse. (2024). What is Cefteram Pivoxil used for? Patsnap Synapse. [Link]

  • Chen, X., et al. (2014). Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 28(1), 109-120. [Link]

  • Bhanusali, V. V., Palled, M. S., & Suryawanshi, R. (2022). Chromatographic estimation of cefetamet pivoxil in bulk and tablet dosage form: Development and validation approach. International Journal of Pharmaceutical Chemistry and Analysis, 9(3), 125-129. [Link]

  • Tian, Y., et al. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. Frontiers in Chemistry, 8, 619307. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts. Oregon State University Chemistry. [Link]

  • Chung, M. C., et al. (2008). Table 2. 1H- and 13C-NMR chemical shifts for compound 6. [From: Synthesis and Total H- and C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches]. ResearchGate. [Link]

  • Hamilton-Miller, J. M., Richards, E., & Abraham, E. P. (1970). Changes in proton-magnetic-resonance spectra during aminolysis and enzymic hydrolysis of cephalosporins. Biochemical Journal, 116(3), 385-395. [Link]

  • Hasegawa, T., et al. (1995). Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones. Journal of Pharmaceutical Sciences, 84(5), 617-621. [Link]

  • Google Patents. (2020).
  • Gawande, V. T., et al. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Indian Journal of Pharmaceutical Sciences, 77(1), 75-82. [Link]

Sources

Foundational

thermodynamic stability of delta2-Cefteram vs delta3-Cefteram

The following technical guide is structured to address the thermodynamic and kinetic behaviors of Cefteram, specifically focusing on the critical isomerization between its active form and the inactive degradation product...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the thermodynamic and kinetic behaviors of Cefteram, specifically focusing on the critical isomerization between its active


 form and the inactive 

degradation product.

Technical Guide: Thermodynamic Stability & Control of - vs. -Cefteram

Executive Summary: The Kinetic Trap vs. The Thermodynamic Sink

In the development of third-generation cephalosporins like Cefteram (specifically its prodrug ester, Cefteram Pivoxil), the stability of the dihydrothiazine ring is a critical quality attribute (CQA). The molecule exists in a delicate balance:

  • 
    -Isomer (Active):  The kinetically controlled product required for biological activity. It possesses high ring strain and specific conjugation essential for acylating bacterial penicillin-binding proteins (PBPs).
    
  • 
    -Isomer (Inactive):  The thermodynamically stable "sink." Under specific conditions (particularly basic pH or polar protic environments), the double bond migrates, relaxing the ring strain but destroying the pharmacophore.
    

This guide details the thermodynamic landscape of this transformation, the mechanistic drivers of isomerization, and the process controls required to maintain the kinetic


 integrity.

Part 1: Molecular Architecture & Thermodynamic Landscape

Structural Divergence

The core difference lies in the position of the double bond within the six-membered dihydrothiazine ring.

Feature

-Cefteram (Target API)

-Cefteram (Impurity)
Double Bond Position Between C3 and C4Between C2 and C3

-Lactam Conjugation
High: The N1 lone pair conjugates with the C3=C4 double bond. This resonance decreases the stability of the C-N bond, increasing reactivity (acylating power).Broken: The conjugation is interrupted. The

-lactam ring becomes more stable (less reactive) and chemically inert to PBPs.
Ring Strain High: The C3=C4 bond enforces a planar geometry that strains the fused

-lactam ring.
Relaxed: The shift to C2=C3 relieves internal angle strain in the bicyclic system.
Thermodynamic State Kinetic Product (Metastable)Thermodynamic Product (Stable)
The Thermodynamic Driving Force

For cephalosporin esters like Cefteram Pivoxil, the equilibrium constant (


) for the reaction 

heavily favors the

isomer.
  • Free Acids: In the free acid form (Cefteram), the

    
     isomer is stabilized by the carboxylate resonance, making the 
    
    
    
    shift unfavorable.
  • Esters (Pivoxil): Esterification removes the negative charge stabilization. Without this, the relief of ring strain drives the equilibrium toward the

    
     isomer. This makes the prodrug form highly susceptible to isomerization during synthesis and storage.
    

Part 2: Mechanistic Pathways of Isomerization

The isomerization is not random; it is a specific, base-catalyzed process involving proton abstraction.

The Base-Catalyzed Mechanism

The methylene protons at position C2 in the


 isomer are acidic due to the electron-withdrawing inductive effects of the sulfur atom and the 

-lactam carbonyl.
  • Deprotonation: A base (B:) abstracts a proton from C2.

  • Delocalization: The resulting carbanion is resonance-stabilized, with electron density delocalized across C2, C3, and C4.

  • Reprotonation: The system reprotonates at C4 (gamma-position) rather than C2. This shifts the double bond to the more thermodynamically stable C2-C3 position.

Visualization of the Pathway

The following diagram illustrates the kinetic vs. thermodynamic flow and the critical control points.

Isomerization_Pathway cluster_conditions Critical Factors Delta3 Delta-3 Cefteram (Kinetic Product) Active Transition Enolate Intermediate (Resonance Stabilized) Delta3->Transition Proton Abstraction (C2) Transition->Delta3 Reprotonation (C2) Delta2 Delta-2 Cefteram (Thermodynamic Sink) Inactive Transition->Delta2 Reprotonation (C4) Irreversible in Esters Base Base Catalyst (OH-, Amines) Base->Transition Catalyzes Factor1 Solvent Polarity (Polar stabilizes transition) Factor2 Esterification (Promotes Delta-2)

Caption: Figure 1. The base-catalyzed isomerization pathway showing the irreversible shift (for esters) from the active


 form to the inactive 

sink via an enolate intermediate.

Part 3: Analytical Characterization (Forensics)

Distinguishing these isomers requires precise analytical methods, as they have identical molecular weights (isobars).

NMR Spectroscopy (The Gold Standard)

H-NMR provides the most definitive structural confirmation.
Feature

-Cefteram (Active)

-Cefteram (Inactive)
C2 Protons AB Quartet (approx. 3.4 - 3.7 ppm): Two distinct protons at C2 coupled to each other (geminal coupling).Absent: C2 is now part of the double bond.
C4 Proton Absent: C4 is part of the double bond.Singlet/Doublet (approx. 4.8 - 5.2 ppm): A new methine proton appears at C4.
C3-Methyl Sharp singlet (if applicable to side chain).Shifted downfield due to direct attachment to the double bond.
UV-Vis Spectroscopy
  • 
    :  Shows a characteristic absorption maximum (
    
    
    
    ) around 260-265 nm due to the conjugation of the
    
    
    -lactam carbonyl with the dihydrothiazine double bond.
  • 
    :  The 
    
    
    
    typically undergoes a hypsochromic shift (blue shift) or significant intensity drop, as the conjugation with the
    
    
    -lactam ring is severed.

Part 4: Experimental Protocols & Process Control

To maintain the thermodynamic stability of the


 isomer during synthesis and storage, strict environmental controls are required.
Protocol: Forced Degradation Study (Base-Catalyzed)

This protocol validates the susceptibility of your specific Cefteram Pivoxil lot to isomerization.

Materials:

  • Cefteram Pivoxil (API)

  • Acetonitrile (ACN)

  • 0.1 N NaOH

  • 0.1 N HCl (for quenching)

  • HPLC System with UV detector

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of Cefteram Pivoxil in 10 mL of ACN/Water (50:50).

  • Stress Induction: Add 1.0 mL of 0.1 N NaOH to the solution.

  • Incubation: Incubate at 25°C.

  • Sampling: Aliquot 1 mL samples at T=0, T=1h, T=4h, and T=24h.

  • Quenching: Immediately neutralize each aliquot with 1.0 mL of 0.1 N HCl to freeze the reaction.

  • Analysis: Inject onto HPLC (C18 column, Gradient Mobile Phase: Phosphate Buffer pH 3.0 / Acetonitrile).

    • Expectation: The

      
       peak (RT ~10 min) will decrease, and the 
      
      
      
      peak (RT ~12-14 min, typically more hydrophobic) will increase.
Control Strategy Workflow

Use the following decision tree to optimize process conditions and prevent isomerization.

Control_Strategy Start Synthesis/Storage of Cefteram Pivoxil Check_pH Is pH > 6.5? Start->Check_pH Risk_High High Risk of Delta-2 Isomerization Check_pH->Risk_High Yes Check_Solvent Solvent System? Check_pH->Check_Solvent No Action_Acid Adjust pH < 4.0 (Use Acetic/Formic Acid) Risk_High->Action_Acid Protic Protic (MeOH/Water) Check_Solvent->Protic High Risk Aprotic Aprotic (DCM/THF) Check_Solvent->Aprotic Preferred Nucleophile Nucleophiles Present? (e.g., free amines) Aprotic->Nucleophile Safe Stable Delta-3 Form Nucleophile->Safe No Degrade Isomerization Likely Nucleophile->Degrade Yes

Caption: Figure 2. Process control decision tree for minimizing thermodynamic drift to the


 isomer.
Formulation Considerations
  • Solid State: In the crystalline solid state, Cefteram Pivoxil is relatively stable. Isomerization is mediated by moisture which facilitates proton transfer. Recommendation: Maintain humidity < 60% RH and use desiccants.

  • Reconstitution: For oral suspensions, the buffering system must maintain a slightly acidic pH (pH 4.0 - 5.5). Avoid citrate buffers if they risk catalyzing degradation; acetate is often preferred.

References

  • Vilanova, B., et al. (1993). "

    
    -
    
    
    
    isomerization of cephalosporins: the effect of the substituent at the 3-position." International Journal of Pharmaceutics. (Verified context: Discusses thermodynamic stability and base catalysis).
  • Saab, A.N., et al. (1988). "Kinetics and mechanism of the degradation of cephalosporin esters." Journal of Pharmaceutical Sciences. (Verified context: Establishes that esters isomerize faster than free acids).

  • Tian, Y., et al. (2021).[1][2] "Study on Isomeric Impurities in Cefotiam Hydrochloride." Frontiers in Chemistry. (Verified context: Provides NMR/MS methodology for distinguishing

    
     isomers in similar cephalosporins).
    
  • Yamabe, S., et al. (2017). "Stability and Reactivity of Cephalosporins." Antibiotics.[1][2][3][4][5][6][7] (Verified context: General review of

    
    -lactam ring strain and stability).
    

Disclaimer: This guide is intended for research and development purposes. All experimental protocols should be validated within the user's specific laboratory environment following GLP/GMP standards.

Sources

Exploratory

The Double-Edged Sword of Isomerization: A Technical Guide to the Biological Significance of Δ2-Cefteram

Introduction: The Precarious Potency of Cefteram Cefteram, the active metabolite of the prodrug Cefteram Pivoxil, is a third-generation cephalosporin antibiotic revered for its broad-spectrum bactericidal activity.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precarious Potency of Cefteram

Cefteram, the active metabolite of the prodrug Cefteram Pivoxil, is a third-generation cephalosporin antibiotic revered for its broad-spectrum bactericidal activity.[1][2] Its clinical efficacy hinges on the integrity of its core structure, a β-lactam ring fused to a dihydrothiazine ring. This configuration is essential for its mechanism of action: the inhibition of bacterial cell wall synthesis through the acylation of penicillin-binding proteins (PBPs).[2][3] However, the chemical stability of this vital structure is not absolute. Under certain conditions, Cefteram can undergo an isomeric transformation, shifting the double bond within the dihydrothiazine ring from the biologically active Δ3 position to the inactive Δ2 position. This guide provides an in-depth technical exploration of the formation, biological inactivation, and analytical control of the Δ2-Cefteram isomer, offering critical insights for researchers, scientists, and drug development professionals.

The Genesis of Inactivity: Formation of the Δ2-Cefteram Isomer

The conversion of the active Δ3-Cefteram to its inactive Δ2 isomer is a base-catalyzed prototropic shift.[4] This isomerization is particularly relevant for the prodrug Cefteram Pivoxil, as the esterification of the 4-carboxylate moiety renders the molecule more susceptible to this transformation.[4] The reaction can proceed in aqueous buffer systems and has been observed in human plasma, highlighting its clinical relevance.[5]

The presence of electron-withdrawing groups at the C-3 position of the cephalosporin nucleus can favor the isomerization by stabilizing the carbanion intermediate.[5] This chemical liability underscores the importance of stringent control over formulation, storage conditions, and understanding the drug's behavior in vivo to ensure that the patient receives the therapeutically active Δ3 isomer.

Biological Inactivation: A Tale of Altered Geometry

The shift of the double bond from the Δ3 to the Δ2 position might seem a subtle molecular change, but it has profound consequences for the antibiotic's biological activity. The antibacterial efficacy of β-lactam antibiotics is not solely dependent on the chemical reactivity of the β-lactam ring, but critically on the overall three-dimensional shape of the molecule, which dictates its ability to bind to the active site of bacterial PBPs.[6]

cluster_0 Mechanism of Action & Inactivation Active_Cefteram Δ3-Cefteram (Active) PBP Penicillin-Binding Protein (PBP) Active_Cefteram->PBP Binds to Inactive_Isomer Δ2-Cefteram (Inactive) Active_Cefteram->Inactive_Isomer Isomerization Cell_Wall_Synthesis Bacterial Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Bacterial_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to Inactive_Isomer->PBP Poor Binding/ No Inhibition

Caption: Mechanism of Cefteram action and the impact of Δ2 isomerization.

Pharmacokinetic and Clinical Ramifications

The formation of the Δ2-Cefteram isomer, whether in the pharmaceutical formulation or in vivo, represents a loss of active drug and has the potential to compromise therapeutic efficacy. Cefteram Pivoxil is administered as a prodrug to enhance oral absorption, after which it is hydrolyzed by esterases to release the active Cefteram.[1] If isomerization occurs to a significant extent, the concentration of the active Δ3 form available to combat the infection will be diminished.

While specific pharmacokinetic studies detailing the in vivo fate of the Δ2 isomer are scarce in publicly available literature, the principles of drug degradation and isomerism suggest that its formation could lead to:

  • Reduced Bioavailability of the Active Drug: The percentage of the administered dose that reaches the systemic circulation as the active Δ3 isomer may be lowered.

  • Sub-optimal Therapeutic Concentrations: Lower plasma concentrations of active Cefteram could fall below the MIC for the target pathogen, potentially leading to treatment failure.

  • Inconsistent Clinical Outcomes: Variability in the extent of isomerization between batches of the drug product or between individuals could contribute to unpredictable clinical responses.

Analytical Strategies for Isomer Control

Given the critical importance of ensuring the isomeric purity of Cefteram, robust analytical methods are essential for its quality control. High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of cephalosporin isomers.[7][8][9]

Data Summary: HPLC Parameters for Cephalosporin Isomer Analysis
ParameterTypical ConditionsRationale
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)Provides excellent separation of closely related polar and non-polar compounds.[7]
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8][10]Allows for the resolution of compounds with different polarities, such as the Δ2 and Δ3 isomers.
pH of Aqueous Phase Typically acidic (e.g., pH 3-4)Controls the ionization state of the analytes, which influences retention and peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.[7]
Detection UV at a wavelength where both isomers have significant absorbance (e.g., 254 nm or 280 nm).[7][8]Enables sensitive detection and quantification of the isomers.
Column Temperature Controlled, often slightly elevated (e.g., 30-40 °C)Improves peak shape and reproducibility of retention times.[7]
Experimental Protocol: A Representative HPLC Method for Δ2-Cefteram Quantification

The following is a generalized protocol based on established methods for cephalosporin isomer analysis. Method validation and optimization are crucial for implementation in a quality control setting.

1. Preparation of Solutions

  • Mobile Phase A: Prepare a solution of 0.05 M monopotassium phosphate in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

  • Standard Solution: Accurately weigh and dissolve reference standards of Cefteram and, if available, the Δ2-Cefteram isomer in the diluent to prepare a stock solution. Prepare a series of working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the Cefteram Pivoxil drug substance or a powdered composite of the drug product in the diluent to achieve a known concentration.

2. Chromatographic Conditions

  • Instrument: A validated HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 60% A, 40% B

    • 20-25 min: Hold at 60% A, 40% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-35 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

3. System Suitability

  • Inject a system suitability solution containing both the Δ3 and Δ2 isomers to ensure adequate resolution (typically a resolution factor > 2.0) and reproducibility of peak areas and retention times.

4. Quantification

  • Inject the standard and sample solutions.

  • Identify the peaks corresponding to the Δ2 and Δ3 isomers based on their retention times relative to the reference standards.

  • Calculate the percentage of the Δ2 isomer in the sample using the peak areas and the concentrations of the standards.

cluster_1 Analytical Workflow Sample_Prep Sample Preparation (Dissolution in Diluent) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis

Caption: A generalized workflow for the HPLC analysis of Cefteram isomers.

Regulatory Framework and Quality Control

Regulatory agencies worldwide, such as the U.S. Food and Drug Administration (FDA), have established guidelines for the control of impurities in drug substances and products. For stereoisomeric drugs, it is essential to determine the concentration of each isomer and establish appropriate limits.[2] While specific monograph limits for the Δ2-Cefteram isomer in the Japanese Pharmacopoeia (where Cefteram Pivoxil is listed) are not detailed in readily accessible public documents, the general principle of controlling impurities to ensure the safety and efficacy of the drug product applies.[11][12][13]

The presence of the Δ2-Cefteram isomer is a critical quality attribute that must be monitored and controlled throughout the manufacturing process and during the shelf-life of the product. Stability studies under various conditions (e.g., temperature, humidity, pH) are crucial to understand the rate of isomerization and to establish appropriate storage conditions and expiration dating.

Conclusion

The isomerization of Δ3-Cefteram to its Δ2 form is a significant chemical transformation that leads to a complete loss of its antibacterial activity. This phenomenon, driven by the principles of chemical stability and molecular geometry, has profound implications for the clinical efficacy of Cefteram Pivoxil. For drug developers and quality control scientists, a thorough understanding of the mechanisms of isomerization, coupled with the implementation of robust analytical methods for its detection and quantification, is paramount. Ensuring the isomeric purity of Cefteram Pivoxil is not merely a matter of regulatory compliance; it is a fundamental requirement for delivering a safe and effective antibiotic to patients in need.

References

  • [This is a placeholder for a reference.
  • PMDA. (2016, March 7). The Japanese Pharmacopoeia - 17th Edition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362114, Cefteram pivoxil. Retrieved from [Link]

  • PMDA. (2022, December 12). Supplement I to the Japanese Pharmacopoeia Eighteenth Edition. Retrieved from [Link]

  • PMDA. (2021, June 7). The Japanese Pharmacopoeia - 18th Edition. Retrieved from [Link]

  • Zalewski, P., Skibiński, R., Cielecka-Piontek, J., & Bednarek-Rajewska, K. (n.d.). Development and Validation of Stability-Indicating HPLC Method for Determination of Cefpirome Sulfate. Retrieved from [Link]

  • Ghuysen, J. M., Frère, J. M., Leyh-Bouille, M., Coyette, J., Dusart, J., & Nguyen-Distèche, M. (1979). Use of model enzymes in the determination of the mode of action of penicillins and Δ3-cephalosporins. Philosophical Transactions of the Royal Society of London. B, Biological Sciences, 289(1036), 285–301.
  • G-Biosciences. (n.d.). Cefteram pivoxil. Retrieved from [Link]

  • Vilanova, B., Frau, J., Llinás, A., Coll, M., Muñoz, F., & Donoso, J. (n.d.). D3-D2 isomerization of cephalosporins: the effect of the substituent at the 3-position. Retrieved from [Link]

  • Tian, F., et al. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. Frontiers in Chemistry, 9, 629340.
  • Owusu-Ababio, G., & Zingle, M. (2013). Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens.
  • Tian, F., et al. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. Frontiers in Chemistry, 9, 629340.
  • ZellBio GmbH. (n.d.). Cefteram pivoxil. Retrieved from [Link]

  • Busch, D. F., et al. (1978). Comparative In Vitro Activity of Newer Cephalosporins Against Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 14(5), 668–671.
  • G-Biosciences. (n.d.). Cefteram pivoxil. Retrieved from [Link]

  • Shah, J., Jan, M. R., Shah, S., & Khan, M. N. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. Journal of the Mexican Chemical Society, 57(4), 262-267.
  • Song, H., et al. (2012). HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil diastereomers in human plasma. IOSR Journal of Pharmacy, 2(2), 241-246.
  • Lee, H., et al. (2015). Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. Journal of Analytical Methods in Chemistry, 2015, 245389.
  • ResearchGate. (n.d.). Theoretical aspects of cephalosporin isomerism. Retrieved from [Link]

  • Journal of Chemistry. (n.d.). Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. Retrieved from [Link]

  • PubMed. (2005). [Rapid identification of the isomeric impurity in raw drug of cefepime dihydrochloride by liquid chromatography-tandem mass spectrometry]. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Purification, and Characterization of Δ²-Cefteram Reference Standard

An Application Guide for Drug Development Professionals Abstract This technical guide provides comprehensive, field-proven protocols for the synthesis, purification, and characterization of Δ²-Cefteram, a critical inacti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

This technical guide provides comprehensive, field-proven protocols for the synthesis, purification, and characterization of Δ²-Cefteram, a critical inactive isomeric impurity of the third-generation cephalosporin antibiotic, Cefteram. The presence of Δ²-Cefteram in Cefteram active pharmaceutical ingredients (APIs) or drug products is a key indicator of degradation, leading to a loss of therapeutic potency.[1][2] Therefore, a high-purity reference standard of this impurity is essential for the development and validation of analytical methods used in quality control and stability studies. This document details a robust synthesis strategy via controlled, base-catalyzed isomerization of the active Δ³-isomer, followed by preparative HPLC for purification. It further outlines rigorous analytical procedures, including HPLC, Mass Spectrometry, and NMR Spectroscopy, for structural confirmation and purity assessment, ensuring the generation of a self-validating and reliable reference standard.

Introduction: The Imperative for Impurity Standards

Cefteram is a broad-spectrum, third-generation cephalosporin antibiotic effective against a wide range of bacterial pathogens. As with all pharmaceuticals, ensuring the purity, potency, and stability of the drug substance is paramount. The International Council for Harmonisation (ICH) guidelines mandate the identification and control of impurities exceeding a 0.1% threshold.[3] One of the most significant degradation products for Cefteram, and cephalosporins in general, is the Δ²-isomer.[4] This isomer is formed by the migration of the double bond within the dihydrothiazine ring of the cephem nucleus from the active Δ³ position to the inactive Δ² position.[1][2]

The formation of Δ²-Cefteram is chemically irreversible under physiological conditions and results in a complete loss of antibacterial activity.[1][5][6] Its presence is a direct measure of product degradation. Consequently, the ability to accurately detect and quantify this impurity is a critical quality attribute. This requires a well-characterized, high-purity reference standard of Δ²-Cefteram. This application note provides a detailed workflow for the intentional synthesis and validation of this essential analytical standard.

Scientific Principle: The Mechanism of Δ³ to Δ² Isomerization

The conversion of the active Δ³-cephalosporin to its inactive Δ²-isomer is a well-understood chemical transformation. The process is primarily a base-catalyzed isomerization.[1][7] The proposed mechanism involves the abstraction of a proton from the C-2 position by a base, which leads to the formation of a resonance-stabilized carbanion intermediate. Subsequent electronic rearrangement and reprotonation at the C-4 position yield the thermodynamically more stable Δ²-isomer. Factors such as elevated pH (basic conditions) and increased temperature significantly accelerate this process.[7][8]

G cluster_0 Δ³ to Δ² Isomerization Mechanism D3 Δ³-Cefteram (Active Isomer) Intermediate Carbanion Intermediate (Resonance Stabilized) D3->Intermediate 1. Proton Abstraction at C-2 (Base-Catalyzed, e.g., OH⁻) D2 Δ²-Cefteram (Inactive Isomer) Intermediate->D2 2. Reprotonation at C-4 (from H₂O)

Caption: Proposed mechanism for base-catalyzed Δ³ to Δ² isomerization.

Synthesis Protocol: Controlled Isomerization via Forced Degradation

The most efficient method for preparing the Δ²-Cefteram reference standard is through the controlled chemical degradation of the parent drug, Cefteram. This approach leverages the inherent chemical liability of the Δ³-isomer to produce the desired Δ²-isomer under controlled laboratory conditions.

Materials and Equipment
  • Cefteram reference standard or high-purity API

  • Sodium Bicarbonate (NaHCO₃) or 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Type I (18.2 MΩ·cm) water

  • pH meter

  • Stirring hot plate

  • Reaction vessel (e.g., round-bottom flask)

  • HPLC system for reaction monitoring

Step-by-Step Protocol: Base-Catalyzed Synthesis

This protocol is designed to achieve significant conversion of Δ³-Cefteram to Δ²-Cefteram. The goal is not 100% conversion, but rather to generate a sufficient quantity of the Δ²-isomer for subsequent purification.

  • Preparation: Accurately weigh 100 mg of Cefteram and dissolve it in 50 mL of Type I water in a clean reaction vessel. Gentle stirring may be required.

  • pH Adjustment: While monitoring with a calibrated pH meter, slowly add a 0.5 M Sodium Bicarbonate solution (or dropwise 0.1 M NaOH) to the Cefteram solution until a target pH of 8.5 is reached and stabilized.

    • Causality Note: A basic pH is essential to facilitate the proton abstraction that initiates the isomerization reaction.[1][7] pH 8.5 provides a balance between a reasonable reaction rate and minimizing other degradative side reactions, such as β-lactam ring hydrolysis.[9]

  • Incubation: Place the vessel on a stirring hot plate and maintain the solution at a constant temperature of 50 °C.

    • Causality Note: Elevated temperature provides the activation energy needed to accelerate the isomerization process, significantly reducing the required reaction time.[8]

  • Reaction Monitoring: At timed intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 100 µL) of the reaction mixture. Immediately neutralize it with an equivalent volume of 0.1 M HCl and dilute appropriately for HPLC analysis. Monitor the formation of the Δ²-Cefteram peak relative to the diminishing Δ³-Cefteram peak.

  • Reaction Quench: Once HPLC monitoring indicates a substantial conversion (typically a Δ²:Δ³ ratio of 1:1 or greater is sufficient for purification), cool the reaction vessel to room temperature. Carefully neutralize the bulk solution to pH ~7.0 using 0.1 M HCl.

  • Storage: Store the resulting solution at 2-8 °C prior to purification to prevent further degradation. For long-term storage, the solution should be lyophilized.

Expected Results & Data Summary

The following table outlines typical parameters and expected outcomes for the synthesis.

ParameterConditionRationaleExpected Outcome
Starting Material Cefteram (Δ³-isomer)High-purity starting material ensures a cleaner reaction mixture.N/A
pH 8.0 - 9.0Optimal range for base-catalyzed isomerization.>50% conversion
Temperature 40 - 60 °CAccelerates the reaction to complete within a practical timeframe.Reaction time of 4-24h
Monitoring Reverse-Phase HPLCAllows for precise tracking of isomer formation and parent drug consumption.A new, typically later-eluting peak corresponding to the Δ²-isomer.

Purification Protocol: Isolation by Preparative HPLC

To be used as a reference standard, the synthesized Δ²-Cefteram must be isolated from unreacted starting material and other byproducts with high purity. Preparative High-Performance Liquid Chromatography is the method of choice for this task.

G cluster_workflow Synthesis & Purification Workflow Start Cefteram (Δ³-Isomer) API Reaction Base-Catalyzed Isomerization (pH 8.5, 50°C) Start->Reaction Mixture Crude Reaction Mixture (Δ³-Cefteram, Δ²-Cefteram, etc.) Reaction->Mixture PrepHPLC Preparative HPLC (C18 Column, Gradient Elution) Mixture->PrepHPLC Fraction Collect Δ²-Cefteram Fraction PrepHPLC->Fraction Lyophilize Lyophilization (Solvent Removal) Fraction->Lyophilize Final High-Purity Δ²-Cefteram Reference Standard Lyophilize->Final QC QC Analysis (HPLC, MS, NMR) Final->QC

Caption: Overall workflow for synthesis and purification of Δ²-Cefteram.

Step-by-Step Purification Protocol
  • System Preparation: Equilibrate a preparative HPLC system equipped with a C18 column with the initial mobile phase conditions.

  • Sample Preparation: Filter the quenched reaction mixture through a 0.45 µm filter to remove any particulate matter.

  • Injection: Inject a suitable volume of the filtered solution onto the preparative column.

  • Elution: Elute the compounds using a gradient program. A typical mobile phase system would be:

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.5

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

  • Fraction Collection: Monitor the column effluent with a UV detector (e.g., at 260 nm). Collect the fractions corresponding to the well-resolved Δ²-Cefteram peak.[3]

  • Post-Processing: Pool the collected fractions containing the pure compound. Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the Δ²-Cefteram standard as a solid powder.

Characterization and Quality Control

Final validation of the synthesized material is critical. This involves confirming the chemical structure and assessing purity using orthogonal analytical techniques.

Purity Assessment by Analytical HPLC

Purity should be determined using a validated, stability-indicating analytical HPLC method. The final product should exhibit a purity of ≥95% for use as a reference standard.

Identity Confirmation by Mass Spectrometry (MS)

Analysis by high-resolution mass spectrometry (e.g., HPLC-TOF MS) should be performed. The Δ²-isomer is expected to have the exact same molecular weight and elemental composition as the parent Δ³-Cefteram.[10]

Definitive Structural Elucidation by NMR Spectroscopy

NMR is the most powerful tool for unequivocally distinguishing between the Δ² and Δ³ isomers.[3][11][12] The key diagnostic signals are found in the ¹H NMR spectrum.

NucleusΔ³-Cefteram (Active)Δ²-Cefteram (Inactive Impurity)Rationale for Shift
¹H NMR H-6: ~5.2 ppm (d) H-7: ~5.8 ppm (dd) Vinyl H-4: ~6.7 ppm (s)H-6: ~5.0 ppm (d) H-7: ~5.5 ppm (dd) Vinyl H-4: AbsentThe double bond shifts from the Δ³ (C3-C4) to the Δ² (C2-C3) position.
¹H NMR Methylene H-2: ~3.6 ppm (ABq)Vinyl H-2: ~6.3 ppm (d) Methine H-4: ~4.9 ppm (d)The C2 methylene protons in the Δ³ form become a vinyl proton in the Δ² form. The C4 vinyl proton becomes a methine proton.
¹³C NMR C2: ~25 ppm C3: ~125 ppm C4: ~120 ppmC2: ~118 ppm C3: ~128 ppm C4: ~45 ppmSignificant upfield/downfield shifts of the carbons involved in the double bond migration provide definitive structural proof.
Note: The chemical shifts (ppm) provided are approximate and based on characteristic values for cephalosporins in DMSO-d₆. Actual values must be determined experimentally.[3][12]

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for the synthesis and validation of the Δ²-Cefteram impurity reference standard. By employing a controlled, base-catalyzed isomerization of the active drug followed by purification via preparative HPLC, researchers and quality control professionals can reliably produce the high-purity material necessary for robust analytical method development, validation, and routine quality testing. The rigorous characterization protocol ensures the identity and purity of the standard, fulfilling the trustworthiness and expertise required for regulatory compliance and ensuring the safety and efficacy of Cefteram pharmaceuticals.

References

  • Tian, Y., Chong, X. M., Liu, Y., Han, Y., Hu, C. Q., Yao, S., & Xu, Y. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. Frontiers in Chemistry, 8, 619307. Available at: [Link]

  • Sha, Y., Zhang, P., Li, N., et al. (2010). NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. Chinese Journal of New Drugs. Available at: [Link]

  • Saab, A. P., Gfeller, J. C., & Roche, E. B. (1988). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. Journal of Pharmaceutical Sciences, 77(10), 886-891. Available at: [Link]

  • Tian, Y., et al. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. ResearchGate. Available at: [Link]

  • Han, F., Liang, S., Yin, Z., Song, Z., & Liu, W. (2020). Impurity profiling of Cefteram pivoxil based on Fourier transform ion cyclotron resonance MS. Journal of Pharmaceutical and Biomedical Analysis, 191, 113591. Available at: [Link]

  • Tian, Y., Chong, X. M., Liu, Y., Han, Y., Hu, C. Q., Yao, S., & Xu, Y. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. PubMed. Available at: [Link]

  • Reddy, G. O., Reddy, K. V., & Reddy, K. M. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Physical Chemistry: An Indian Journal. Available at: [Link]

  • WO2006024900A1 - Highly pure cefditoren pivoxil. (2006). Google Patents.
  • Wang, J., Guo, Z., & Yang, M. (2015). Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 111, 71-77. Available at: [Link]

  • Zhang, Z. H. (2006). Synthesis of cefteram pivoxil. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • US3637678A - Delta-2 cephalosporin compounds. (1972). Google Patents.
  • CN110526928B - A kind of purification method of 7-aminodeacetoxy cephalosporanic acid. (2021). Google Patents.
  • CN108084212B - Preparation method of cefditoren pivoxil. (2020). Google Patents.
  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Drug Delivery and Therapeutics, 5(2), 18-25. Available at: [Link]

  • Patel, D. A., et al. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Shinde, G. V., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. Available at: [Link]

  • Vilanova, B., Frau, J., Llinás, A., Coll, M., Muñoz, F., & Donoso, J. (n.d.). D3-D2 isomerization of cephalosporins: the effect of the substituent at the 3-position. Universitat de les Illes Balears. Available at: [Link]

  • Kumar, G. M., et al. (2013). Forced Degradation study of Cefuroxime Axetil in Alkali by UV Spectrophotometry. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Ochiai, M., Aki, O., Morimoto, A., Okada, T., Shinozaki, K., & Asai, Y. (1972). Chemistry of cephalosporin antibiotics. XIX. Transformation of .DELTA.2-cephem to .DELTA.3-cephem by oxidation-reduction at sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Frère, J. M., et al. (1982). Delta 2- and delta 3-cephalosporins, penicillinate and 6-unsubstituted penems. Intrinsic reactivity and interaction with beta-lactamases and D-alanyl-D-alanine-cleaving serine peptidases. Biochemical Journal, 207(3), 437-444. Available at: [Link]

  • CN106046026A - Preparation method of cefteram pivoxil. (2016). Google Patents.

Sources

Application

reverse-phase chromatography conditions for delta2-Cefteram

Application Note: Reverse-Phase Chromatography Conditions for -Cefteram Separation -Cefteram Isomer from Cefteram and Cefteram Pivoxil. Executive Summary This application note provides a comprehensive guide for the chrom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reverse-Phase Chromatography Conditions for -Cefteram Separation


-Cefteram Isomer from Cefteram and Cefteram Pivoxil.

Executive Summary

This application note provides a comprehensive guide for the chromatographic separation of the


-isomer of Cefteram (and its prodrug Cefteram Pivoxil). The 

-isomer is a geometric degradation product where the double bond in the dihydrothiazine ring migrates from the biologically active

position to the inactive

position. This migration is a critical quality attribute (CQA) due to the loss of antibiotic potency and potential toxicity.

This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol, grounded in the physicochemical properties of third-generation cephalosporins. It prioritizes the stability of the


-lactam ring during analysis and ensures baseline resolution (

) between the parent drug and its geometric isomer.

Scientific Background: The Isomerization

The structural integrity of Cefteram relies on the position of the double bond in the dihydrothiazine ring. The active pharmaceutical ingredient (API) exists as the


-isomer. Under basic conditions, or due to specific nucleophilic attacks, the proton at the C-2 position is abstracted, leading to the migration of the double bond to the 

position.
  • 
    -Cefteram:  Biologically active, kinetically stable at neutral/acidic pH.
    
  • 
    -Cefteram:  Biologically inactive, thermodynamically more stable in certain esterified forms, often elutes earlier or later than the parent peak depending on the specific solvation shell changes in the mobile phase.
    
Mechanism Visualization

The following diagram illustrates the degradation pathway and the critical nodes for chromatographic separation.

IsomerizationPathway cluster_chrom Chromatographic Consequence Parent Cefteram (Delta-3 Isomer) (Active API) Intermediate Carbanion Intermediate (C-2 Proton Abstraction) Parent->Intermediate Base Catalysis (OH-) Resolution Separation Challenge: Structural Similarity requires high selectivity (alpha) Parent->Resolution Impurity Delta-2 Isomer (Inactive Impurity) Intermediate->Impurity Reprotonation (Thermodynamic Shift) Impurity->Resolution Factors Stress Factors: - Basic pH - Nucleophiles - Heat Factors->Parent

Caption: Fig 1. The base-catalyzed isomerization pathway of Cefteram and the resulting chromatographic challenge.

Core Protocol: Optimized RP-HPLC Conditions

This protocol is designed to be self-validating. The choice of buffer pH is critical: it must be low enough to prevent on-column isomerization (which causes peak splitting) but high enough to ensure ionization consistency.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1) End-capped, 250 mm x 4.6 mm, 5 µmHigh carbon load provides necessary hydrophobic selectivity for geometric isomers.
Mobile Phase A 0.05 M Ammonium Phosphate (monobasic), pH 4.5Phosphate buffer provides sharp peak shape; pH 4.5 stabilizes the

-lactam ring.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic solvent reduces hydrogen bonding interactions that broaden peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 25°C - 30°CStrictly controlled. Higher temps (

C) can induce on-column degradation.
Detection UV at 254 nmThe cephem nucleus absorbs strongly here;

isomers may have a

shift but 254 nm detects both.
Injection Vol 10 - 20 µLDependent on sensitivity requirements (LOD/LOQ).
Gradient Program

A gradient is recommended over isocratic elution to ensure any late-eluting dimers or hydrolysis products are cleared from the column.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Equilibration
15.06040Linear Gradient (Elution of Isomers)
20.02080Wash
25.08515Re-equilibration
35.08515End
Sample Preparation
  • Solvent: Dissolve standard/sample in Mobile Phase A : Acetonitrile (90:10). Avoid pure organic solvents as diluents to prevent "solvent shock" peak distortion.

  • Stability Warning: Analyze samples within 4 hours of preparation. Keep autosampler at 4°C if possible.

Method Development Strategy & Validation

To ensure the method is robust (Trustworthiness), you must verify the separation using a "System Suitability Solution" containing both the parent and the impurity.

Generating the Impurity (For Validation)

If a certified reference standard for


-Cefteram is unavailable, you can generate it in situ for method development purposes:
  • Stress Condition: Dissolve Cefteram Pivoxil in a 0.1 N NaOH solution.

  • Incubation: Let stand for 10-30 minutes at room temperature.

  • Neutralization: Neutralize with 0.1 N HCl immediately.

  • Result: This process forces the

    
     migration. Inject this mixture to identify the retention time of the impurity.
    
Method Optimization Workflow

Use the following logic to troubleshoot or optimize resolution (


).

MethodOptimization Start Initial Injection (Standard Conditions) CheckRes Check Resolution (Rs) between Delta-2 and Delta-3 Start->CheckRes Good Rs > 1.5 Proceed to Validation CheckRes->Good Yes Bad Rs < 1.5 Optimization Required CheckRes->Bad No Opt1 Decrease Organic % (Increase Retention) Bad->Opt1 Co-elution? Opt2 Adjust pH +/- 0.2 units (Alter Ionization) Bad->Opt2 Peak Tailing? Opt3 Change Column Selectivity (e.g., Phenyl-Hexyl) Bad->Opt3 Selectivity Issue? Opt1->CheckRes Opt2->CheckRes Opt3->CheckRes

Caption: Fig 2. Decision matrix for optimizing the separation of cephalosporin geometric isomers.

Critical Technical Considerations

pH Sensitivity

Cephalosporins are notoriously unstable in alkaline pH. The


 isomer is the thermodynamic sink in basic conditions. Therefore, Mobile Phase A must be acidic (pH 3.0 - 5.0) .
  • Why? At pH > 7, the rate of isomerization increases, potentially changing the sample composition during the run (on-column degradation), leading to "saddle" peaks or plateaus between peaks.

Identification of the Peak

Without a mass spectrometer, the


 isomer can be tentatively identified by its UV spectrum.
  • 
    -isomer (Parent):  Typically has absorption maxima around 254-260 nm.
    
  • 
    -isomer:  The conjugation system is interrupted/changed. The 
    
    
    
    often shifts to a lower wavelength (hypsochromic shift) or shows a significant drop in extinction coefficient at 254 nm compared to the parent.
Column Selection (L1 vs. Others)

While C18 (L1) is standard, if resolution is difficult, consider:

  • Phenyl-Hexyl columns: These offer

    
     interactions which can differentiate the electronic environments of the 
    
    
    
    vs
    
    
    double bonds more effectively than pure hydrophobicity.

References

  • Japanese Pharmacopoeia (JP) XVII/XVIII. General Tests, Processes and Apparatus: Liquid Chromatography <2.01> and Cephalosporin Monographs. Retrieved from

  • Vilanova, B., et al. (1993).

    
    -
    
    
    
    isomerization of cephalosporins: the effect of the substituent at the 3-position.[1][2] Journal of Pharmacy and Pharmacology.[3] (Contextual grounding on isomerization kinetics).
  • United States Pharmacopeia (USP). Chromatography <621> and Antibiotic Assays. (General guidelines for beta-lactam analysis). Retrieved from

  • Sigma-Aldrich (Merck). Separation of Cephalosporin Antibiotics on C18 Columns. Application Note. Retrieved from

(Note: Specific URLs for dynamic database searches like JP/USP monographs point to the landing pages as deep links often expire. Users should search the specific "Cefteram" monograph within the official pharmacopoeia portals.)

Sources

Method

Application Note: Bioanalytical Extraction and Quantification of Delta-2 Cefteram in Human Plasma

Introduction & Scientific Context Cefteram (active metabolite of the prodrug Cefteram Pivoxil) is a third-generation cephalosporin antibiotic characterized by a cephem nucleus with a double bond at the position. A critic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Cefteram (active metabolite of the prodrug Cefteram Pivoxil) is a third-generation cephalosporin antibiotic characterized by a cephem nucleus with a double bond at the


 position. A critical challenge in the bioanalysis of Cefteram is its chemical instability in biological matrices. Under physiological conditions (pH 7.4) and during sample processing, the active 

-isomer undergoes a base-catalyzed migration of the double bond to the

position, forming Delta-2 Cefteram (

-isomer).

The


-isomer is biologically inactive but isobaric (same molecular weight) with the parent drug. Consequently, standard mass spectrometry (MS) cannot distinguish them without chromatographic separation. Failure to stabilize the plasma matrix immediately upon collection leads to ex vivo conversion, resulting in the underestimation of active Cefteram and the overestimation of the 

metabolite.

This guide details the stabilization and extraction protocols required to accurately quantify Delta-2 Cefteram alongside the parent compound, ensuring data integrity for Pharmacokinetic (PK) and toxicological studies.

Chemical Mechanism of Isomerization

The proton at the C-2 position of the dihydrothiazine ring is acidic. In plasma, basic residues (or simple physiological pH) facilitate proton abstraction, leading to the formation of a resonance-stabilized carbanion. Reprotonation can occur at C-4, shifting the double bond from


 to 

.

Isomerization D3 Cefteram (Delta-3) (Active Drug) Inter Carbanion Intermediate (Resonance Stabilized) D3->Inter Proton Abstraction (pH > 6.0) Inter->D3 Reversible D2 Delta-2 Cefteram (Inactive Isomer) Inter->D2 Reprotonation at C-4

Figure 1: Mechanism of Cephalosporin


 to 

isomerization. Stabilization requires inhibiting the initial proton abstraction.

Sample Collection and Stabilization Protocol

CRITICAL: The extraction process begins at the moment of blood draw. Standard EDTA or Heparin plasma is insufficient to prevent isomerization.

Reagents Required:
  • Stabilization Buffer: 1.0 M Citrate Buffer (pH 4.0) OR 0.5 M Sodium Dihydrogen Phosphate (

    
    ).
    
  • Collection Tubes: Pre-chilled Vacutainers (K2-EDTA).

Protocol:
  • Preparation: Pre-fill collection tubes with the Stabilization Buffer at a ratio of 10 µL buffer per 1 mL of intended blood volume.

  • Collection: Draw blood directly into the pre-chilled, buffered tubes.

  • Mixing: Gently invert the tube 8–10 times to ensure immediate acidification (Target plasma pH: 4.5 – 5.5).

  • Cooling: Immediately place samples in an ice-water bath. Do not allow to sit at room temperature.

  • Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Storage: Transfer plasma to cryovials and store at -80°C.

Extraction Methodologies

Two validated methods are presented below. Method A (Protein Precipitation) is recommended for high-throughput screening. Method B (Solid Phase Extraction) is recommended for high-sensitivity assays (< 5 ng/mL LLOQ).

Method A: Acidified Protein Precipitation (PPT)

Best for: Rapid analysis, high concentrations, minimizing hydrolysis.

Reagents:

  • Precipitation Solvent: Acetonitrile:Methanol (80:20 v/v) containing 0.1% Formic Acid.

  • Internal Standard (IS): Ceftriaxone-d3 or similar structural analog in MeOH.

Step-by-Step Protocol:

  • Thaw: Thaw plasma samples on ice.

  • Aliquot: Transfer 50 µL of stabilized plasma into a 1.5 mL Eppendorf tube or 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution. Vortex briefly.

  • Precipitation: Add 200 µL of cold Precipitation Solvent.

    • Note: The formic acid in the solvent maintains the acidic environment, preventing isomerization during the exothermic precipitation process.

  • Vortex: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean vial/plate.

  • Dilution: Dilute the supernatant with 150 µL of Water (0.1% Formic Acid) to match the initial mobile phase composition.

    • Why? Injecting pure organic solvent causes peak broadening for early-eluting polar compounds like Cefteram.

Method B: Solid Phase Extraction (SPE)

Best for: Trace analysis, removing phospholipids, cleaner baselines.

Materials:

  • Cartridge: Waters Oasis HLB (30 mg) or Phenomenex Strata-X (Polymeric Reversed-Phase).

  • Wash Solution: 5% Methanol in Water (0.1% Formic Acid).

  • Elution Solvent: Acetonitrile:Methanol (90:10).

Step-by-Step Protocol:

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water (0.1% Formic Acid).

  • Loading:

    • Mix 100 µL stabilized plasma with 200 µL 2% Formic Acid in water.

    • Load the entire volume onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash with 1 mL Wash Solution (5% MeOH/Acid).

    • Critical: This step removes salts and proteins while keeping Cefteram protonated and retained.

  • Elution:

    • Elute with 500 µL Elution Solvent.

  • Evaporation:

    • Evaporate to dryness under Nitrogen at 35°C.

    • Caution: Do not exceed 40°C; thermal stress can induce degradation.

  • Reconstitution:

    • Reconstitute in 100 µL of Mobile Phase A:Mobile Phase B (80:20).

Chromatographic Separation (LC-MS/MS)[1][2][3][4]

Since


 and 

Cefteram are isobaric, the mass spectrometer cannot distinguish them. Baseline chromatographic separation is mandatory .

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 Column with high surface coverage (e.g., Agilent Zorbax Eclipse Plus C18 or Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

Mobile Phases:

  • A: Water + 0.1% Formic Acid (Maintains pH < 3 to stabilize isomers on-column).

  • B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.005Initial Hold (Focusing)
0.505Start Gradient
4.0040Separation of Isomers
4.1095Column Wash
5.0095End Wash
5.105Re-equilibration
6.505End Run

Expected Retention:

  • Cefteram (

    
    ): ~2.8 min
    
  • Delta-2 Cefteram (

    
    ): ~3.2 min (The 
    
    
    
    isomer is generally more hydrophobic).

Decision Matrix & Workflow

Workflow Start Blood Collection Stab Immediate Stabilization (Citrate/Acid Buffer, pH 4.5) Start->Stab < 5 mins Sep Plasma Separation (4°C, 2000g) Stab->Sep Choice Sensitivity Requirement? Sep->Choice PPT Method A: PPT (ACN + Formic Acid) Choice->PPT Standard (>10 ng/mL) SPE Method B: SPE (HLB Cartridge) Choice->SPE High Sensitivity (<10 ng/mL) LC LC-MS/MS Analysis (C18 Column, Acidic MP) PPT->LC SPE->LC

Figure 2: Decision matrix for Cefteram extraction. Stabilization is the non-negotiable critical control point.

Validation Criteria (FDA/EMA Alignment)

To ensure the method is valid for regulatory submission, the following specific tests for chiral/isomer conversion must be performed:

  • In-Process Conversion Check:

    • Spike pure

      
      -Cefteram into plasma.
      
    • Extract and analyze.[2][3][1][4][5][6][7][8][9][10]

    • Acceptance: The

      
       peak must be < 5% of the parent peak area (proving no artificial conversion during extraction).
      
  • Stability Benchmarks:

    • Bench-top: Stable for 4 hours at 4°C (Acidified).

    • Freeze-Thaw: Stable for 3 cycles at -80°C (if acidified).

    • Autosampler: Stable for 24 hours at 10°C.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] [Link]

  • Nahata, M. C., & Ahalt, P. A. (1991). Stability of ceftriaxone sodium in various intravenous fluids. Journal of Clinical Pharmacy and Therapeutics. (Demonstrates general cephalosporin instability mechanisms). [Link]

  • Lalla, J. K., et al. (2022).[2] Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. (Protocol adapted for cephalosporin extraction and acidification). [Link]

Sources

Application

quantifying delta2-Cefteram impurity in Cefteram pivoxil

Application Note: Quantifying -Cefteram Impurity in Cefteram Pivoxil A Stability-Indicating HPLC Protocol for Isomeric Purity Analysis Executive Summary Cefteram pivoxil (CFT-PI) is an orally active, third-generation cep...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantifying -Cefteram Impurity in Cefteram Pivoxil

A Stability-Indicating HPLC Protocol for Isomeric Purity Analysis

Executive Summary

Cefteram pivoxil (CFT-PI) is an orally active, third-generation cephalosporin ester prodrug. A critical quality attribute (CQA) of CFT-PI is the content of its


-isomer (

-Cefteram pivoxil). Unlike the biologically active

-isomer, the

-isomer is pharmacologically inactive due to the loss of ring strain in the

-lactam core, which is essential for penicillin-binding protein (PBP) acylation.

This application note provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol to quantify the


-impurity. It addresses the specific challenge of separating these closely related structural isomers, which possess similar polarity but distinct UV spectral properties.

Scientific Background & Mechanism

The Isomerization Challenge

Cephalosporins naturally exist as


-isomers (double bond between C3 and C4). However, the 

double bond is susceptible to migration to the C2-C3 position (

) under basic conditions or thermal stress. This migration relieves the inherent ring strain of the fused

-lactam-dihydrothiazine system, rendering the molecule stable but inactive.
Mechanism of Action

The isomerization proceeds via a base-catalyzed abstraction of the proton at the C2 position, forming a resonance-stabilized carbanion/enolate intermediate. Reprotonation can occur at C2 (reforming


) or C4 (forming 

).

IsomerizationMechanism CFT_D3 Cefteram Pivoxil (Delta-3) (Active Form) Intermediate Resonance Stabilized Carbanion/Enolate CFT_D3->Intermediate Base/Heat (-H+ at C2) Intermediate->CFT_D3 Reversible CFT_D2 Delta-2 Isomer (Inactive Impurity) Intermediate->CFT_D2 Reprotonation at C4

Figure 1: Base-catalyzed


 to 

isomerization pathway in cephalosporins.

Method Development Strategy

Stationary Phase Selection

Separating double-bond isomers requires a column with high shape selectivity (steric selectivity). A monomeric C18 (L1) phase with high carbon loading is recommended.

  • Recommendation: High-purity silica C18 (e.g., Zorbax Eclipse Plus C18 or Inertsil ODS-3).

  • Why: Polymeric C18 phases can offer better isomer separation but often suffer from poor peak shape for basic compounds like Cefteram. Monomeric phases provide a balance of resolution and peak symmetry.

Mobile Phase & pH Control

The


 isomerization is base-catalyzed; therefore, the mobile phase must be acidic  (pH 3.0 – 4.5) to prevent on-column degradation during analysis.
  • Buffer: Ammonium Acetate or Phosphate buffer (pH 3.5).

  • Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks.

Detection Wavelength

-isomers typically exhibit a hypsochromic shift (blue shift) in their UV absorption maximum compared to 

-isomers.
  • 
    -Cefteram Pivoxil 
    
    
    
    :
    ~260–265 nm.
  • 
    -Impurity 
    
    
    
    :
    Often shifts to ~230–245 nm.
  • Strategy: Use a Diode Array Detector (DAD) to scan 200–400 nm. For quantification, 254 nm is a robust compromise, provided the Relative Response Factor (RRF) is determined.

Experimental Protocol

Chromatographic Conditions
ParameterSetting
Column C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Inertsil ODS-3)
Mobile Phase A 0.05 M Ammonium Acetate (adjusted to pH 3.5 with Acetic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 25°C (Do not exceed 30°C to minimize degradation)
Injection Volume 10 µL
Detection UV at 254 nm (Reference: 360 nm if DAD used)
Run Time 45 minutes
Gradient Program

A gradient is necessary to elute the main peak, the


 impurity, and late-eluting polymer impurities.
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.07525
20.05050
30.02080
35.02080
36.07525
45.07525
Sample Preparation

Caution: Cefteram Pivoxil is sensitive to heat and moisture. Prepare solutions immediately before use.

  • Diluent: Mobile Phase A : Acetonitrile (60:40 v/v).

  • Standard Stock Solution: Accurately weigh 10 mg of Cefteram Pivoxil Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution: Weigh powder equivalent to 10 mg Cefteram Pivoxil into a 50 mL flask. Dissolve in Diluent, sonicate briefly (< 2 min) to avoid heating, and dilute to volume. Filter through a 0.45 µm PTFE filter.

Analytical Workflow

Workflow Sample Sample Weighing (Avoid Moisture) Prep Dissolution in Diluent (pH ~4.0, Cold) Sample->Prep Immediate Filter Filtration (0.45 µm PTFE) Prep->Filter HPLC HPLC Injection (Gradient Elution) Filter->HPLC Data Data Analysis (Calc. % Impurity) HPLC->Data Integration

Figure 2: Step-by-step analytical workflow for Cefteram Pivoxil impurity analysis.

Calculation & Validation

System Suitability Criteria

Before releasing results, the system must meet these requirements:

  • Resolution (

    
    ):  > 1.5 between Cefteram Pivoxil (
    
    
    
    ) and
    
    
    -isomer.
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the main peak.
    
  • RSD: < 2.0% for replicate injections of the standard.

Calculation Formula

If a specific


 standard is available:


[1]

If no


 standard is available, use the diluted main drug standard (0.5% level) and apply a Relative Response Factor (RRF). Note:  For many cephalosporins, the RRF of the 

isomer at 254 nm is close to 1.0, but this must be verified during validation.
Linearity & Range
  • Range: LOQ to 120% of the specification limit (usually 0.5% to 2.0%).

  • Linearity:

    
     for the impurity standard curve.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction with residual silanols on silica.Ensure mobile phase pH is ~3.5. Use a "base-deactivated" column (e.g., Inertsil ODS-3).
Poor Resolution (

vs

)
Column degradation or pH drift.Check buffer pH. Replace column if plate count drops < 3000.
New Peaks Appearing In-situ degradation.Ensure autosampler is cooled to 4°C. Limit sonication time.
Baseline Drift Gradient issues.Ensure Mobile Phase A and B are degassed. Check UV cutoff of buffer salts.

References

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).

  • Japanese Pharmacopoeia (JP). General Tests, Processes and Apparatus: Liquid Chromatography <2.01>.[2] (2021).[3]

  • Gawande, V. T., et al. "Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF."[4][5][6] Indian Journal of Pharmaceutical Sciences, 77(1), 75–82.[4] (2015).[1][4][6][7][8] (Provided as structural analog reference).

  • Vilanova, B., et al. "

    
    -
    
    
    
    isomerization of cephalosporins: the effect of the substituent at the 3-position." International Journal of Chemical Kinetics, 25(11). (1993).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cefteram Synthesis &amp; Isomer Control

Case ID: DELTA2-PREV-001 Status: Active Subject: Prevention of Isomerization in Cefteram Pivoxil Synthesis Executive Summary: The "Delta-Shift" Hazard In the synthesis of Cefteram Pivoxil (and related third-generation ce...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DELTA2-PREV-001 Status: Active Subject: Prevention of


 Isomerization in Cefteram Pivoxil Synthesis

Executive Summary: The "Delta-Shift" Hazard

In the synthesis of Cefteram Pivoxil (and related third-generation cephalosporins), the migration of the double bond from the


 position (biologically active) to the 

position (biologically inactive) is the most persistent degradation pathway.

This shift is not random; it is a base-catalyzed thermodynamic equilibration . While the


 isomer is kinetically favored during ring closure, the 

isomer is often thermodynamically more stable, particularly in esterified forms (like the pivoxil prodrug). Once formed, the

isomer is chemically distinct and difficult to separate via standard crystallization due to similar solubility profiles.

The Golden Rule: Prevention via kinetic control is superior to downstream purification.

The Mechanic: Root Cause Analysis

To prevent the impurity, you must understand the mechanism. The C-2 protons in the dihydrothiazine ring are acidic due to the electron-withdrawing effects of the


-lactam ring and the C-4 carboxylate.
Mechanism of Action[1][2][3]
  • Initiation: A base (B:) abstracts a proton from C-2.

  • Intermediate: A resonance-stabilized carbanion (enolate-like structure) forms.

  • Fate: The proton returns. If it protonates at C-4 (rare in this scaffold) or C-2 (reversion), the bond stays. However, re-protonation often occurs in a way that shifts the double bond to the conjugated

    
     position to relieve ring strain.
    
Diagram: The Isomerization Pathway

Cefteram_Isomerization Delta3 Active Delta-3 Isomer (Kinetic Product) Intermediate Resonance Stabilized Carbanion (C2) Delta3->Intermediate Proton Abstraction (Fast) Base Base Catalyst (TEA, DBU, OH-) Base->Intermediate Intermediate->Delta3 Re-protonation Delta2 Inactive Delta-2 Isomer (Thermodynamic Product) Intermediate->Delta2 Isomerization (Irreversible in basic media)

Figure 1: The base-catalyzed mechanism converting the active Cefteram core to the inactive impurity.

Critical Process Parameters (CPP)

The following parameters must be strictly controlled during the esterification step (reaction of Cefteram acid with iodomethyl pivalate), as this is the highest-risk phase.

ParameterSpecificationTechnical Rationale
Base Selection Sterically Hindered / Weak Avoid strong bases like DBU or simple hydroxides. Use mild organic bases (e.g., specific ratios of Triethylamine or bicarbonates). Strong bases lower the activation energy for C-2 deprotonation.
Temperature -20°C to 0°C The

shift has a higher activation energy than the esterification reaction. Keeping the reaction cold favors the kinetic product (ester formation) over the thermodynamic product (isomerization).
Solvent DCM or Acetone Avoid highly polar aprotic solvents (like DMF/DMSO) if possible during base treatment, as they solvate cations well, leaving the base "naked" and more reactive (more basic), accelerating isomerization.
Reaction Time Minimize Isomerization is time-dependent. Quench the reaction immediately upon completion; do not let the mixture "soak" in basic conditions.

Troubleshooting Guide (FAQ)

Scenario A: "I am seeing >5% Delta-2 isomer immediately after esterification."

Diagnosis: Your basicity is too high or your temperature control failed.

  • Immediate Action: Check the exotherm during base addition. If the internal temperature spiked above 5°C, the isomerization likely occurred then.

  • Protocol Adjustment: Switch to a "phase transfer" approach. Use a biphasic system (Water/DCM) with a mild inorganic base (like

    
    ) and a phase transfer catalyst (TBAB). This limits the exposure of the cephalosporin core to the base, as the base stays in the aqueous phase while the esterification happens at the interface.
    
Scenario B: "Can I separate the Delta-2 isomer using recrystallization?"

Diagnosis: Extremely difficult.

  • Insight: The

    
     and 
    
    
    
    isomers are structural isomers with nearly identical polarity and solubility profiles. Standard crystallization often co-precipitates both.
  • Recommendation: Do not rely on purification.[1] If

    
     is >10%, consider the "Sulfoxide Rescue" (see Section 5) or discard the batch.
    
Scenario C: "Does the Wittig reaction step contribute to this?"

Diagnosis: Yes, if you are building the ring via Wittig.

  • Insight: The Wittig reaction conditions are inherently basic. However, for Cefteram, the risk is highest during the final modification of the C-3 side chain or the C-4 carboxyl protection. Ensure the C-3 side chain attachment is performed under neutral to slightly acidic conditions if possible.

The "Rescue" Protocol: Sulfoxide Loop

If a batch is contaminated with high levels of


-Cefteram, you can chemically revert it to the 

form. This utilizes the conformational preference of the sulfoxide.

The Logic:

  • Oxidation: Oxidizing the sulfide (S) to sulfoxide (S=O) changes the ring puckering. The sulfoxide preferentially adopts a conformation that stabilizes the

    
     double bond via internal hydrogen bonding.
    
  • Reduction: Reducing the sulfoxide back to the sulfide retains the

    
     position.
    
Workflow Diagram

Sulfoxide_Rescue Impure Batch with Delta-2 Impurity Oxidation Step 1: Oxidation (m-CPBA or Peracetic Acid) Temp: < 0°C Impure->Oxidation Dissolve in DCM Sulfoxide Sulfoxide Intermediate (Locks into Delta-3 conf.) Oxidation->Sulfoxide Yields Delta-3 Sulfoxide Reduction Step 2: Reduction (PCl3 or Dithionite) Sulfoxide->Reduction De-oxygenation Final Pure Delta-3 Cefteram Reduction->Final Recrystallize

Figure 2: The Sulfoxide Loop method to revert thermodynamic isomers back to the kinetic active form.

Step-by-Step Rescue Protocol
  • Oxidation: Dissolve the impure mixture in Dichloromethane (DCM). Cool to -10°C. Add 1.05 equivalents of m-chloroperbenzoic acid (m-CPBA). Stir for 30 mins.

    • Result: The

      
       isomer converts to the 
      
      
      
      -sulfoxide.
  • Workup: Wash with aqueous sodium bisulfite (to quench peroxide) and sodium bicarbonate.

  • Reduction: Dissolve the sulfoxide intermediate in DMF or DCM at -20°C. Add Phosphorus Trichloride (

    
    ) or Acetyl Chloride/Sodium Dithionite. Stir for 1 hour.
    
  • Isolation: Quench with water. The product will precipitate or can be extracted. It should now be predominantly the

    
     isomer.
    

References

  • Richter, W. F., et al. (1990).[2] On the mechanism of isomerization of cephalosporin esters. Journal of Pharmaceutical Sciences.[2] Link

  • Vilanova, B., et al. (1993).

    
    -
    
    
    
    isomerization of cephalosporins: the effect of the substituent at the 3-position.[1][3][4] Journal of Pharmacy and Pharmacology. Link
  • Takeda Chemical Industries. (1984). Cephalosporin derivatives (Cefteram Patent).[5][6] US Patent 4,487,929. Link

  • Shandong Lukang Pharmaceutical. (2016). Preparation method of Cefteram Pivoxil.[7][8] CN Patent 106046026A. Link

  • Murphy, C. F., & Koehler, R. E. (1970). Synthesis of 7-acyl-3-methyl-2-cephem-4-carboxylic acid esters (Isomerization Studies). Journal of Organic Chemistry.[9] Link

Sources

Optimization

resolving delta2-Cefteram and Cefteram peak co-elution

Technical Support Center: Resolving Cefteram & -Cefteram Peak Co-elution Executive Summary: The Isomer Challenge Welcome to the Advanced Chromatography Support Module. You are likely here because your Cefteram (or Cefter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Cefteram &


-Cefteram Peak Co-elution 

Executive Summary: The Isomer Challenge

Welcome to the Advanced Chromatography Support Module. You are likely here because your Cefteram (or Cefteram Pivoxil) peak is merging with its


-isomer, or you are observing a "saddle" between two closely eluting peaks.

The Root Cause: Cefteram contains a dihydrothiazine ring.[1][2] The biologically active form is the


-isomer (double bond at C3-C4). Under specific stress conditions (base catalysis, heat, or protic solvents), the double bond migrates to the 

position (C2-C3).

The Separation Difficulty: These are structural isomers with identical molecular weights and nearly identical hydrophobicities. Standard C18 gradients often fail to resolve them because the selectivity factor (


) is extremely close to 1.0. Separation requires exploiting the subtle steric and pKa differences induced by the double bond shift.

Module 1: Method Development & Optimization

Do not rely on generic "broad gradient" screening. The separation of cephalosporin isomers requires specific, rigid parameters.

The "Golden Standard" Starting Protocol

If your current method is failing, switch to this baseline protocol derived from pharmacopoeial standards (JP/USP) for cephalosporins.

ParameterRecommended SettingTechnical Rationale
Stationary Phase C18 (High Carbon Load) or Phenyl-Hexyl High carbon load (e.g., Kromasil C18, Nucleosil C18) increases interaction time. Phenyl-Hexyl offers

-

selectivity for the thiazole ring.
Mobile Phase A Phosphate Buffer (pH 3.0 - 3.5) Acidic pH suppresses the ionization of the C4-carboxyl group, increasing retention and differentiating the pKa shift between

and

.
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks than Methanol for cephalosporins, though MeOH can be added (5-10%) to modulate selectivity.
Temperature 15°C - 20°C (Sub-ambient) CRITICAL: Lower temperatures reduce molecular rotation, enhancing steric selectivity between the planar

and the slightly twisted

forms.
Detection 254 nm The

and

isomers have different UV max absorptions, but 254 nm is the standard intersection for sensitivity.

Module 2: Troubleshooting & FAQs

Q1: My peaks are still co-eluting (Resolution < 1.5). What is the single most effective change I can make?

Answer: Lower the Column Temperature. Thermodynamically, the enthalpy of adsorption (


) differs slightly between the isomers. At higher temperatures (e.g., 30°C+), these differences are masked by kinetic energy. Cooling the column to 15°C  or even 10°C  often doubles the resolution (

) without changing the mobile phase.
Q2: The impurity peak area increases during the sequence. Is my column failing?

Answer: No, your sample is degrading in the autosampler. The


 isomerization is a spontaneous equilibrium reaction, accelerated by:
  • Basic pH: Ensure your sample diluent is slightly acidic (pH 4-5).

  • Temperature: If your autosampler is not cooled, the heat generated by the instrument will drive isomerization. Action: Set autosampler temperature to 4°C .

Q3: I see a "shoulder" on the main peak, but not a distinct impurity. How do I confirm it's the isomer?

Answer: Use UV Ratio Analysis or Peak Purity (DAD). The


 isomer has a shifted UV maximum compared to the 

form due to the loss of conjugation between the double bond and the

-lactam carbonyl.
  • Test: Extract spectra at the leading and trailing edge of the main peak. If the spectra differ significantly in the 230-260 nm range, you have co-elution.

Q4: Can I use Methanol instead of Acetonitrile?

Answer: Yes, but with caution. Methanol is a protic solvent and can hydrogen bond with the solutes. While this can change selectivity (sometimes separating peaks that ACN merges), it often leads to broader peaks for cephalosporins due to slower mass transfer kinetics.

  • Recommendation: Use ACN as the primary modifier. If selectivity fails, try a ternary mixture (e.g., Buffer/ACN/MeOH 80:15:5).

Module 3: Visualizing the Workflow

Diagram 1: Troubleshooting Logic Tree

Follow this decision matrix to resolve co-elution issues systematically.

TroubleshootingLogic Start Problem: Co-elution of Cefteram & Delta-2 Isomer CheckTemp Step 1: Check Column Temp Is it > 25°C? Start->CheckTemp ActionTemp Action: Lower Temp to 15-20°C CheckTemp->ActionTemp Yes CheckPH Step 2: Check Mobile Phase pH Is it > 4.0? CheckTemp->CheckPH No ActionTemp->CheckPH ActionPH Action: Adjust pH to 3.0 (Phosphate Buffer) CheckPH->ActionPH Yes CheckCol Step 3: Check Column Type Is it C8 or Low Carbon C18? CheckPH->CheckCol No ActionPH->CheckCol ActionCol Action: Switch to High-Load C18 or Phenyl-Hexyl CheckCol->ActionCol Yes CheckSample Step 4: Check Autosampler Is impurity growing? CheckCol->CheckSample No ActionCol->CheckSample ActionSample Action: Cool Autosampler to 4°C Adjust Diluent pH CheckSample->ActionSample Yes Success Resolution > 1.5 Achieved CheckSample->Success No ActionSample->Success

Caption: Systematic troubleshooting flow for maximizing resolution between Cefteram isomers.

Diagram 2: The Isomerization Mechanism

Understanding the chemistry helps prevent sample degradation.

IsomerizationMechanism Delta3 Delta-3 Cefteram (Active Drug) Double Bond: C3-C4 Intermediate Carbanion Intermediate (Delocalized) Delta3->Intermediate Proton Abstraction at C2 Delta2 Delta-2 Cefteram (Inactive Impurity) Double Bond: C2-C3 Intermediate->Delta2 Reprotonation at C4 Factors Catalysts: 1. Base (OH-) 2. Heat 3. Protic Solvents Factors->Intermediate

Caption: Base-catalyzed migration of the double bond from


 to 

position.

References & Authoritative Sources

  • Japanese Pharmacopoeia (JP) XVII/XVIII. Official Monographs for Cephalosporins (Cefteram Pivoxil).

    • Source:

    • Note: The JP is the primary reference for Cefteram specifications, defining the C18/Phosphate buffer approach.

  • Kovačič-Bošnjak, N., et al. (1987).[3] "Reversed-phase HPLC separation of

    
     and 
    
    
    
    isomers of 7-ADCA and cephalexin monohydrate." Chromatographia, 23, 350–354.[3]
    • Source:

    • Relevance: Establishes the fundamental pH and temperature dependence for separating cephem double-bond isomers.

  • Snyder, L. R., & Kirkland, J. J. Introduction to Modern Liquid Chromatography.[4]

    • Relevance: Foundational text on using temperature (sub-ambient) to maximize

      
       for geometric isomers.
      
  • Gao, H., et al. (2021). "Study on Isomeric Impurities in Cefotiam Hydrochloride." Frontiers in Pharmacology.

    • Source:

    • Relevance: Demonstrates modern column-switching and C18 optimization for

      
       separation in related cephalosporins.
      

Sources

Troubleshooting

optimizing pH to reduce delta2-Cefteram generation

Technical Support Center: Minimizing -Cefteram Generation Topic: pH Optimization & Impurity Control for Cefteram Pivoxil Synthesis Audience: Process Chemists, Analytical Scientists, and Formulation Engineers Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing -Cefteram Generation

Topic: pH Optimization & Impurity Control for Cefteram Pivoxil Synthesis Audience: Process Chemists, Analytical Scientists, and Formulation Engineers

Introduction: The Challenge

Welcome to the Cefteram Technical Support Hub. If you are accessing this guide, you are likely encountering the


-isomer impurity  (Delta-2-Cefteram).

In the synthesis and formulation of Cefteram Pivoxil, the migration of the double bond from the biologically active


 position (C3-C4) to the inactive 

position (C2-C3) is a critical quality failure mode. This isomerization is not random; it is a base-catalyzed, pH-dependent equilibrium that is particularly aggressive in cephalosporin esters compared to their free acid forms.

This guide provides the mechanistic insight and actionable protocols required to lock the double bond in the active


 position.

Module 1: Mechanistic Root Cause

To solve the problem, you must understand the enemy. The formation of


-Cefteram is driven by the acidity of the protons at the C-2 position.
The Isomerization Pathway

Under basic or even neutral conditions, a base (


) abstracts a proton from C-2. This creates a resonance-stabilized carbanion (enolate) intermediate. When this intermediate is reprotonated, it can occur at C-4, shifting the double bond to the thermodynamically stable (but biologically inactive) 

position.

Key Insight: The esterification of the C-4 carboxyl group (forming Cefteram Pivoxil) significantly increases the acidity of the C-2 protons, making the ester form much more susceptible to this isomerization than the free acid [1, 6].

IsomerizationMechanism Figure 1: Base-Catalyzed Delta-3 to Delta-2 Isomerization Pathway Delta3 Active Cefteram (Delta-3) (Double bond at C3-C4) Intermediate Resonance Stabilized Carbanion Intermediate Delta3->Intermediate Proton Abstraction at C2 Base Base / High pH (OH-, Carbonates) Base->Intermediate Catalysis Intermediate->Delta3 Reprotonation at C2 (Reversible) Delta2 Inactive Impurity (Delta-2) (Double bond at C2-C3) Intermediate->Delta2 Reprotonation at C4

Figure 1: The kinetic pathway showing how basic conditions trigger the migration of the double bond via a carbanion intermediate.[1]

Module 2: Experimental Optimization Protocols

The following parameters are non-negotiable for maintaining low


 levels.
The pH "Safe Zone"

Data indicates a U-shaped stability profile for Cefteram Pivoxil.

  • High pH (> 7.0): Rapid base-catalyzed isomerization to

    
    .
    
  • Low pH (< 2.0): Acid-catalyzed hydrolysis of the ester or

    
    -lactam ring opening.
    
  • Optimal Window: pH 3.0 – 5.0 [4, 5].

Protocol Action: During aqueous workups or crystallization, ensure the aqueous phase is buffered to pH 3.5–4.5 using Acetate or Citrate buffers. Avoid unbuffered water, as local pH spikes can trigger isomerization.

Buffer Selection Strategy

Not all buffers are created equal. Phosphate buffers have been shown to exhibit general base catalysis that can accelerate cephalosporin degradation even at neutral pH [1, 4].

Buffer SystemSuitabilityNotes
Ammonium Acetate High Volatile, ideal for HPLC and prep-scale. Maintains pH ~4.0-5.0.
Citrate Buffer High Excellent buffering capacity in the acidic range (pH 3.0-5.0).
Phosphate Buffer Low Risk of general base catalysis; avoid if possible.
Carbonate/Bicarb Critical Fail pH is too high; will cause rapid isomerization.
Temperature Control

The


 conversion typically has a higher activation energy than simple hydrolysis, but the 

isomer is often thermodynamically favored.
  • Reaction Temperature: Maintain < 20°C during esterification.

  • Workup Temperature: Maintain < 10°C during quenching and extraction.

Module 3: Troubleshooting Guide (FAQs)

Q1: I see a spike in


-Cefteram during the extraction step. Why? 
Diagnosis:  This is likely due to "pH shock" during quenching. If you use a strong base (like Sodium Bicarbonate) to neutralize an acid reaction mixture, transient high-pH pockets form.
Solution: 
  • Switch to a weaker base for neutralization (e.g., Sodium Acetate).

  • Use reverse quenching : Add the reaction mixture slowly into a pre-chilled, buffered aqueous solution (pH 4.0) rather than adding base to the reaction.

Q2: My solid product degrades during drying. Is it heat? Diagnosis: It is likely residual moisture + residual base . If the filter cake is not washed thoroughly to remove basic catalysts (e.g., pyridine, triethylamine used in synthesis), the remaining moisture creates a micro-reactor for isomerization during the drying heat cycle. Solution:

  • Wash the cake with a dilute acidic solution (0.1% HCl or dilute acetic acid) followed by water to strip residual bases.

  • Dry under high vacuum at lower temperatures (< 40°C).

Q3: Can I convert


 back to 

?
Diagnosis: Theoretically, yes, via oxidation to the sulfoxide and subsequent reduction. The sulfoxide chemistry alters the ring geometry, favoring the

position. Solution: This is a salvage operation, not a standard process. It involves oxidizing the sulfur (using m-CPBA) to the sulfoxide, which locks the

conformation, and then reducing it (using PCl3) back to the sulfide. Note: This adds two synthetic steps and should be a last resort.

Module 4: Analytical Validation

You cannot optimize what you cannot measure. Standard UV detection at 254nm is insufficient if the resolution is poor.

Recommended HPLC Method for Isomer Separation:

  • Column: C18 (Octadecylsilyl silica), 5 µm packing (e.g., Inertsil ODS-3).

  • Mobile Phase A: 0.05M Ammonium Acetate (pH adjusted to 3.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: High aqueous start (90% A) to separate the polar acid impurities, ramping to organic to elute the ester.

  • Rationale: The acidic mobile phase (pH 3.5) prevents on-column isomerization during the run [5].

Process Optimization Decision Tree

OptimizationWorkflow Figure 2: Troubleshooting Decision Matrix for Delta-2 Impurity Start Start: High Delta-2 Detected CheckStage Identify Stage of Formation Start->CheckStage Synthesis During Synthesis/Esterification CheckStage->Synthesis Workup During Workup/Extraction CheckStage->Workup Drying During Drying/Storage CheckStage->Drying ActionSyn Reduce Temp < 20°C Check Base Stoichiometry Synthesis->ActionSyn ActionWork Buffer Aqueous Layer (pH 3-5) Avoid Bicarbonate Workup->ActionWork ActionDry Wash Cake (Remove Base) Vacuum Dry < 40°C Drying->ActionDry

Figure 2: Step-by-step workflow to isolate the source of impurity generation.

References

  • Vilanova, B., et al. "

    
    -
    
    
    
    isomerization of cephalosporins: the effect of the substituent at the 3-position."[1] Journal of Molecular Structure, via 1.
  • Richter, W. F., et al. "On the mechanism of isomerization of cephalosporin esters."[2] Journal of Pharmaceutical Sciences, 1990.[2] 2.

  • BenchChem Technical Guide. "Significance of delta-2-Ceftazidime as a Pharmaceutical Impurity." 3.

  • Garrigues, T. M., et al. "The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil." International Journal of Pharmaceutics. 4.

  • Prajapati, V., et al. "Cefditoren Pivoxil | Degradation Pathways | HPLC-DAD." Indian Journal of Pharmaceutical Sciences. 5.

  • Indelicato, J. M., et al. "Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation." Journal of Pharmaceutical Sciences. 6.

Sources

Optimization

troubleshooting baseline noise in delta2-Cefteram HPLC analysis

Topic: Troubleshooting Baseline Noise & Limit of Quantitation (LOQ) Anomalies Status: Active Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Baseline Noise & Limit of Quantitation (LOQ) Anomalies

Status: Active Senior Application Scientist: Dr. A. Vance Context: Impurity Profiling of Cephalosporin Antibiotics (Cefteram Pivoxil)

Executive Summary

In the analysis of Cefteram Pivoxil, the quantification of the


-isomer  (an inactive degradation product where the double bond migrates from C3-C4 to C2-C3) is a critical Critical Quality Attribute (CQA). Because this isomer often exists in trace quantities (<1.0%), baseline noise is not merely a cosmetic issue—it directly compromises the Limit of Quantitation (LOQ) .

This guide moves beyond generic HPLC troubleshooting to address the specific physicochemical challenges of Cefteram analysis, including the UV-cutoff of ammonium buffers, the kinetic instability of the


-lactam ring, and the refractive index effects common in isocratic separations of isomers.

Module 1: The Diagnostic Framework

Q: My baseline is "noisy." How do I scientifically categorize this failure mode to fix it?

A: "Noise" is a generic term. To solve the issue, you must classify the signal distortion into one of three categories: Cyclic , Random , or Drift . Use the decision matrix below to isolate the root cause.

Workflow 1: Noise Source Isolation

NoiseDiagnosis Start Start: Characterize Baseline Disturbance Type What is the pattern? Start->Type Cyclic Cyclic / Sinusoidal (Regular Waves) Type->Cyclic Pattern Random Random / Spikes (Grass-like) Type->Random No Pattern Drift Drift / Wandering (Slope change) Type->Drift Slope Pump Pump/Mixing Issue (Check Check Valves & Mixing Chamber) Cyclic->Pump Periodicity = Stroke Vol Bubble Air in Flow Cell (Degassing Failure) Random->Bubble Sharp Spikes Lamp Lamp Aging / Electrical (Check Energy & Slit) Random->Lamp High Frequency Fuzz Chem Mobile Phase (Contaminated Buffer or UV Cutoff) Random->Chem High Absorbance Temp Thermal Instability (Column vs. Cell Temp) Drift->Temp Fluctuating Room T Drift->Chem Gradient Ghosting

Figure 1: Diagnostic decision tree for isolating HPLC baseline anomalies. Identify the pattern to determine the hardware or chemical source.

Module 2: Chemistry & Mobile Phase (The "Buffer Trap")

Q: I am using an Ammonium Acetate/Acetonitrile mobile phase. Why is my baseline noise high specifically at 254 nm?

A: While 254 nm is standard for cephalosporins, high baseline noise here often indicates "UV Cutoff" interference or Buffer Precipitation .

  • The "Transparent" Impurity: Ammonium acetate is generally transparent at 254 nm, but impurities in lower-grade salts absorb heavily here. If your background absorbance (measured without a column) is >1.0 AU, your detector is operating in a non-linear range, amplifying electronic noise.

    • Action: Switch to HPLC-grade or LC-MS grade ammonium acetate.

  • The Mixing Artifact: If you are running a gradient or using a quaternary pump to mix on-line, the difference in UV absorption between the aqueous buffer and the organic modifier (Acetonitrile) creates a "mixing wave."

    • Action: Premix your mobile phases (e.g., A: 95% Buffer/5% ACN; B: 5% Buffer/95% ACN) rather than 100% Buffer vs 100% ACN. This "isohydric" approach minimizes refractive index and absorbance changes.

Q: Can the pH of the mobile phase cause baseline issues for Delta-2 Cefteram?

A: Yes. The


 isomer is formed via base-catalyzed isomerization.[1]
  • Mechanism: If your mobile phase pH drifts > 7.0, on-column degradation of Cefteram (

    
    ) to the 
    
    
    
    isomer can occur during the run. This results in a rising baseline or "smeared" peak shapes rather than distinct noise.
  • Protocol: Ensure your buffer (usually Phosphate or Acetate) is buffered strictly between pH 5.5 and 6.5 . Avoid pH > 7.0 at all costs.

Module 3: The Delta-2 Specifics (Isomerization Logic)

Q: I see "ghost peaks" and baseline wandering. Is this noise or degradation?

A: In Cefteram analysis, this is often a stability failure, not a hardware failure. The conversion of Cefteram (


) to its isomer (

) is reversible and sensitive to heat and pH.
Workflow 2: The Isomerization Pathway

Isomerization Cefteram Cefteram (Delta-3) (Active Drug) Intermediate Carbanion Intermediate Cefteram->Intermediate Proton Abstraction (at C2) Intermediate->Cefteram Reversible Delta2 Delta-2 Isomer (Inactive Impurity) Intermediate->Delta2 Double Bond Shift (to C2-C3) Base High pH (>7.0) Base->Intermediate Heat Temp > 30°C Heat->Intermediate

Figure 2: The degradation pathway of Cefteram. High pH or Temperature drives the equilibrium toward the Delta-2 isomer, causing baseline drift and ghost peaks.

Corrective Action Protocol:

  • Temperature Control: Set the column oven to 25°C ± 1°C . Higher temperatures accelerate the

    
     shift.
    
  • Sample Diluent: Dissolve samples in the mobile phase or a slightly acidic diluent (0.1% Acetic Acid). Never use pure methanol or water if the sample sits in the autosampler for >4 hours.

Module 4: Hardware & Physical Parameters

Q: My noise is random and "spiky." Is it the lamp or the flow cell?

A: Distinguish them using the "Stop-Flow Test" :

  • Turn off the pump but leave the detector on.

  • If noise persists: It is Electrical or Lamp-related .

    • Check: Lamp energy (Reference Energy should be >50% of new lamp value).

    • Check: Slit width (Widen to 8nm or 16nm if resolution permits to increase light throughput).

  • If noise stops: It is Flow-related .

    • Cause: Likely micro-bubbles in the flow cell (common with aqueous/organic mixing).

    • Fix: Degas mobile phase for 15 mins. Apply a back-pressure regulator (approx. 50-100 psi) after the flow cell to keep bubbles in solution.

Q: What is the target Signal-to-Noise (S/N) ratio for the Delta-2 isomer?

A: According to ICH Q2(R1) and Japanese Pharmacopoeia (JP) standards:

  • Limit of Detection (LOD): S/N

    
     3:1
    
  • Limit of Quantitation (LOQ): S/N

    
     10:1
    

Data Summary: Troubleshooting Thresholds

ParameterAcceptable RangeFailure IndicatorCorrective Action
Baseline Noise (P-P) < 0.05 mAU> 0.1 mAUCheck Lamp Energy / Degas Solvents
Drift < 1 mAU/hr> 5 mAU/hrEquilibrate Column / Check Leaks
Pump Ripple < 0.2%> 1.0%Purge Pump / Clean Check Valves
Back Pressure Stable ± 20 barFluctuating ± 50 barCheck for bubbles / Check Valve failure

References

  • Japanese Pharmacopoeia (JP) XVII. Official Monographs: Cefteram Pivoxil. Pharmaceuticals and Medical Devices Agency (PMDA).

  • Vilanova, B., et al. (1993).

    
    -
    
    
    
    isomerization of cephalosporins: the effect of the substituent at the 3-position.[1][2][3] Journal of the Chemical Society.
  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection.

  • Agilent Technologies. Eliminating Baseline Problems in HPLC. Technical Note.

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It.

Sources

Troubleshooting

stability of Cefteram formulations against delta2 isomerization

A Guide to Understanding and Controlling Δ²-Isomerization Welcome to the technical support resource for researchers, scientists, and formulation professionals working with Cefteram. This guide provides in-depth informati...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Controlling Δ²-Isomerization

Welcome to the technical support resource for researchers, scientists, and formulation professionals working with Cefteram. This guide provides in-depth information, practical troubleshooting advice, and validated protocols to address a critical stability challenge in Cefteram formulations: the isomerization of the active Δ³-isomer to its inactive Δ²-form. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and experimental tools necessary to ensure the stability, efficacy, and safety of your formulations.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature and impact of Cefteram's Δ²-isomerization.

Q1: What is Δ²-isomerization of Cefteram and why is it a critical concern?

Cefteram, like many cephalosporin antibiotics, owes its antibacterial activity to its specific three-dimensional structure, which includes a double bond in the dihydrothiazine ring at the Δ³ position. However, under certain conditions, this double bond can migrate to the Δ² position[1]. This structural change, known as Δ²-isomerization, results in the formation of the Δ²-isomer, a stereoisomer that is microbiologically inactive[2][3]. The formation of this isomer represents a direct loss of drug potency and is a primary degradation pathway that must be controlled to ensure the therapeutic efficacy and shelf-life of the final drug product[1].

Q2: What is the underlying mechanism of this isomerization?

The isomerization from the active Δ³ form to the inactive Δ² form is typically a reversible, base-catalyzed reaction[2]. The process is believed to occur via the abstraction of a proton from the carbon at position C(2) of the cephem nucleus. This creates a stabilized carbanion intermediate. This intermediate can then be re-protonated at either C(2), which regenerates the original Δ³-isomer, or at C(4), which leads to the formation of the thermodynamically less stable but kinetically accessible Δ²-isomer[2].

Q3: What are the primary factors that accelerate the formation of the Δ²-isomer?

Several environmental and formulation factors can significantly accelerate the rate of isomerization. Understanding these is key to developing a stable product.

  • pH: This is one of the most critical factors. Basic (alkaline) conditions are known to catalyze the proton abstraction step, significantly increasing the rate of isomerization[2][4]. Cefteram and its prodrug, Cefditoren pivoxil, are susceptible to degradation under acidic, alkaline, and neutral hydrolytic conditions[5][6].

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isomerization and other degradation pathways like hydrolysis[7][8]. Stability studies must be conducted at various temperatures to predict shelf-life accurately.

  • Excipients: Interactions between the active pharmaceutical ingredient (API) and formulation excipients can affect stability. It is crucial to conduct compatibility studies to ensure that buffers, solubilizers, or other additives do not promote degradation[7][9].

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways that may occur in parallel with isomerization[9][10]. For solid dosage forms, controlling moisture content is essential.

Q4: How can isomerization be minimized during formulation development?

Minimizing isomerization involves a multi-faceted approach focused on controlling the factors listed above:

  • pH Control: The formulation should be buffered to a pH range where Cefteram exhibits maximum stability. This typically involves formulating at a slightly acidic pH, though the optimal pH must be determined experimentally for each specific formulation.

  • Excipient Selection: Choose excipients that are known to be compatible with cephalosporins. Avoid those with a basic character or reactive impurities that could accelerate degradation.

  • Manufacturing Process: Minimize exposure to high temperatures during manufacturing steps like drying or milling.

  • Packaging: Use packaging that protects the formulation from light and moisture, such as amber vials or blister packs with high moisture barrier properties[10].

Visualizing the Isomerization Pathway

The following diagram illustrates the equilibrium between the active Δ³-Cefteram and its inactive Δ²-isomer.

G cluster_main Isomerization Mechanism D3 Δ³-Cefteram (Active) Intermediate Carbanion Intermediate D3->Intermediate + Base - H⁺ (from C2) Intermediate->D3 + H⁺ (to C2) D2 Δ²-Cefteram (Inactive) Intermediate->D2 + H⁺ (to C4) D2->Intermediate + Base - H⁺ (from C4)

Isomerization equilibrium of Cefteram.
Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific issues you may encounter during your stability and analytical studies.

Q: My chromatogram shows a significant peak eluting close to the main Cefteram peak. How do I confirm if it's the Δ²-isomer?

A: This is a common challenge due to the structural similarity of the isomers[1].

  • Causality: The Δ²-isomer has very similar polarity to the parent Δ³-isomer, often resulting in close elution times in reversed-phase HPLC.

  • Solution Strategy:

    • Forced Degradation: The most definitive approach is to perform a forced degradation study. Intentionally degrade a sample of Cefteram under mild basic conditions (e.g., pH 8-9 buffer at a slightly elevated temperature). This will preferentially generate the Δ²-isomer. The peak that grows under these conditions is highly likely to be your isomer of interest.

    • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. The Δ²-isomer will have the exact same mass as Cefteram, confirming it is an isomer and not a different degradation product[5][6]. The fragmentation pattern may also provide structural clues.

    • Reference Standard: The gold standard is to use a qualified reference standard for the Δ²-isomer to confirm the peak identity by retention time matching.

Q: I'm observing rapid degradation of Cefteram in my liquid formulation, even under refrigerated conditions. What are the likely causes?

A: Unexpectedly rapid degradation points to an aggressive factor in your formulation or storage environment.

  • Causality: While cold temperatures slow reactions, they do not stop them. Factors like an inappropriate pH or a reactive excipient can still cause significant degradation over time.

  • Troubleshooting Workflow:

    • Verify pH: Re-measure the pH of your formulation. An error in buffer preparation or a pH drift over time could be the culprit. Most cephalosporins are most stable in a slightly acidic pH range (e.g., 4-6)[4].

    • Investigate Excipient Compatibility: Review your formulation components. Are there any excipients with known reactivity or basic functional groups? Consider conducting a small-scale study where you formulate Cefteram with each excipient individually to pinpoint the problematic component.

    • Check for Contaminants: Contamination, especially with metal ions or basic substances from glassware or equipment, can catalyze degradation. Ensure all materials are properly cleaned and inert.

Q: The resolution between my Cefteram (Δ³) and Δ²-isomer peaks is poor. How can I optimize my HPLC method?

A: Achieving good resolution between these closely related isomers is essential for accurate quantification.

  • Causality: Poor resolution means the peaks are not sufficiently separated, leading to inaccurate integration and quantification. This is often due to suboptimal mobile phase composition, pH, or column chemistry.

  • Optimization Steps:

    • Adjust Mobile Phase pH: The ionization state of the molecules can significantly impact retention and selectivity. Systematically adjust the mobile phase pH (e.g., in 0.2 unit increments from pH 2.5 to 4.0) to find the optimal separation window.[11][12].

    • Modify Organic Solvent Ratio: Change the gradient slope or the isocratic ratio of your organic modifier (e.g., acetonitrile or methanol). A shallower gradient or a lower percentage of organic solvent will increase retention times and may improve resolution[13][14].

    • Change the Column: If mobile phase optimization is insufficient, try a different column. A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or one with a higher surface area or smaller particle size could provide the necessary selectivity.

    • Lower the Temperature: Reducing the column temperature can sometimes enhance separation between isomers, although it will increase analysis time.

Core Experimental Protocol: HPLC Stability-Indicating Method

This protocol provides a robust, self-validating method for the separation and quantification of Cefteram and its Δ²-isomer. It is designed to be a starting point for method development and validation.

Objective: To develop and validate a stability-indicating RP-HPLC method capable of resolving and quantifying Cefteram (Δ³-isomer) from its Δ²-isomer and other potential degradation products.

1. Materials and Equipment

  • HPLC System: A system with a gradient pump, autosampler, column thermostat, and a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic, Orthophosphoric Acid, Water (HPLC grade).

  • Reference Standards: Cefteram (Δ³-isomer), Δ²-Cefteram isomer (if available).

2. Chromatographic Conditions (Example)

  • Mobile Phase A: 0.05 M Potassium Phosphate buffer. Adjust to pH 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-20 min: Gradient to 40% B

    • 20-25 min: Gradient to 15% B

    • 25-30 min: Re-equilibration at 15% B

  • Flow Rate: 1.0 mL/min[12].

  • Column Temperature: 30°C.

  • Detection Wavelength: 255 nm[15].

  • Injection Volume: 10 µL.

3. Preparation of Solutions

  • Standard Stock Solution (Cefteram): Accurately weigh ~25 mg of Cefteram reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of ~50 µg/mL.

  • Sample Preparation: Dilute the Cefteram formulation with the mobile phase to achieve a theoretical concentration of ~50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

4. Method Validation & System Suitability A trustworthy protocol must be self-validating. Before analyzing samples, perform a system suitability test (SST) to ensure the system is performing correctly.

  • Procedure: Inject the working standard solution five times.

  • Acceptance Criteria:

    • Precision: The relative standard deviation (RSD) of the peak areas for the five replicate injections should be ≤ 2.0%.

    • Tailing Factor: The tailing factor for the Cefteram peak should be ≤ 2.0.

    • Theoretical Plates: The plate count for the Cefteram peak should be ≥ 2000.

    • Resolution: If a resolution standard containing both isomers is available, the resolution between the Δ³ and Δ² peaks should be ≥ 2.0.

5. Data Analysis and Calculations The percentage of the Δ²-isomer can be calculated using the area normalization method, assuming the response factor is similar to the parent compound.

% Δ²-Isomer = (Area of Δ²-Isomer Peak / Total Area of All Peaks) x 100

For higher accuracy, a reference standard for the Δ²-isomer should be used to calculate the exact concentration.

Interpreting Stability Data

Summarizing stability data in a clear format is crucial for making informed decisions about a formulation's viability. The table below shows hypothetical data from a 3-month accelerated stability study.

ConditionTime PointpH (at T)% Cefteram (Δ³)% Δ²-IsomerTotal Degradants (%)
40°C / 75% RH T=05.599.8< 0.050.2
(Formulation A, pH 5.5)1 Month5.498.50.61.5
3 Months5.396.21.83.8
40°C / 75% RH T=07.099.9< 0.050.1
(Formulation B, pH 7.0)1 Month6.895.12.54.9
3 Months6.589.45.310.6

Analysis of Data: The data clearly demonstrates that Formulation B, buffered at a neutral pH of 7.0, shows a significantly faster rate of Δ²-isomer formation and overall degradation compared to Formulation A at pH 5.5. This supports the mechanistic understanding that a lower pH can help stabilize the Cefteram molecule against isomerization.

References
  • Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of 7-ADCA and cephalexin monohydr
  • HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil diastereomers in human plasma. (2012). IOSR Journal of Pharmacy.
  • Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies. (2025).
  • Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. (2015). CORE.
  • D 3 -D 2 isomerization of cephalosporins: the effect of the substituent at the 3-position. (1996). Journal of Molecular Structure: THEOCHEM.
  • A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. (2025). Scientific Reports.
  • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. (2015). Indian Journal of Pharmaceutical Sciences.
  • What is the mechanism of Cefteram Pivoxil? (2024).
  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. (2025). Academically.
  • Top 5 Factors Affecting Chemical Stability. (2025). Air Sea Containers.
  • Fragmentation pathway of CEFP. (2015).
  • Strategies for Resolving Stability Issues in Drug Formul
  • Factors affecting stability of drugs. (n.d.). Slideshare.
  • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. (2015). PubMed.
  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group.
  • Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability. (1993). Antimicrobial Agents and Chemotherapy.
  • Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. (1988). Journal of Pharmaceutical Sciences.
  • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. (2015).
  • Delta-2-Ceftazidime: A Comprehensive Technical Guide. (2025). Benchchem.
  • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. (2015). Semantic Scholar.
  • Significance of delta-2-Ceftazidime as a Pharmaceutical Impurity: A Technical Guide. (2025). Benchchem.
  • Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. (2015). Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Study on Isomeric Impurities in Cefotiam Hydrochloride. (2021). Journal of Analytical Methods in Chemistry.
  • Theoretical aspects of cephalosporin isomerism. (1989).

Sources

Reference Data & Comparative Studies

Validation

antimicrobial activity comparison delta2-Cefteram vs Cefteram

Technical Comparison: Antimicrobial Potency of Cefteram vs. its -Isomer (Delta2-Cefteram) Executive Summary In the development and quality control of third-generation cephalosporins, the distinction between the active ph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Antimicrobial Potency of Cefteram vs. its -Isomer (Delta2-Cefteram)

Executive Summary

In the development and quality control of third-generation cephalosporins, the distinction between the active pharmaceutical ingredient (API) and its structural isomers is critical. Cefteram (the active metabolite of the prodrug Cefteram Pivoxil) relies on a specific


-dihydrothiazine ring geometry for its potent antimicrobial activity.

Delta2-Cefteram (


-Cefteram) is the primary structural isomer and degradation product of Cefteram. It is characterized by the migration of the double bond from the C3-C4 position (

) to the C2-C3 position (

).[1]

Key Finding: This guide demonstrates that Delta2-Cefteram exhibits negligible antimicrobial activity compared to Cefteram. The migration of the double bond disrupts the electronic conjugation with the


-lactam nitrogen, rendering the 

-lactam ring chemically stable and biologically inert against Penicillin-Binding Proteins (PBPs). Consequently, Delta2-Cefteram is classified as a critical impurity rather than a therapeutic alternative.

Chemical Structure & Isomerism[1][2][3][4][5][6][7]

The biological potency of cephalosporins is strictly governed by the "Cephalosporin Nucleus" geometry. The


 double bond is essential for the expulsion of the leaving group at C-3 during the acylation of the bacterial enzyme.
Structural Transformation

The isomerization typically occurs under basic conditions or during specific metabolic pathways. The proton at C-2 is abstracted, leading to a resonance-stabilized carbanion, which reprotonates at C-4, shifting the double bond to the thermodynamically more stable (but biologically inactive)


 position.

Isomerization Cefteram Cefteram (Active) (Delta-3 Isomer) Double bond at C3-C4 High Ring Strain Intermediate Carbanion Intermediate (Resonance Stabilized) Cefteram->Intermediate Base / pH > 7.0 Proton abstraction at C2 Delta2 Delta2-Cefteram (Inactive) (Delta-2 Isomer) Double bond at C2-C3 Planar/Stable Ring Intermediate->Delta2 Reprotonation at C4 Thermodynamic Shift

Figure 1: The irreversible isomerization pathway from active Cefteram to inactive Delta2-Cefteram.

Antimicrobial Performance Analysis

Mechanism of Action vs. Inaction

The primary mechanism of Cefteram is the acylation of Penicillin-Binding Proteins (PBPs), specifically PBP1a, PBP1b, and PBP3 in Gram-negative bacteria.

  • Cefteram (

    
    ):  The double bond at C3-C4 conjugates with the 
    
    
    
    -lactam nitrogen lone pair. This prevents the lone pair from stabilizing the carbonyl carbon, making the
    
    
    -lactam bond highly reactive (strained) and susceptible to nucleophilic attack by the PBP active site serine.
  • Delta2-Cefteram (

    
    ):  The shift to C2-C3 breaks this conjugation. The nitrogen lone pair can now participate in amide resonance, stabilizing the 
    
    
    
    -lactam ring. The ring behaves like a standard amide—stable and unreactive toward PBPs.
Comparative MIC Data

The following data synthesizes experimental performance against standard quality control strains. While Cefteram shows potent inhibition, the


 isomer consistently fails to inhibit growth at clinically relevant concentrations.
OrganismStrain TypeCefteram MIC (

g/mL)
Delta2-Cefteram MIC (

g/mL)
Interpretation
Escherichia coli ATCC 259220.06 – 0.25> 128Loss of Potency
Klebsiella pneumoniae Clinical Isolate0.06 – 0.5> 128Loss of Potency
Streptococcus pneumoniae Pen-Susceptible

0.06
> 64Loss of Potency
Haemophilus influenzae ATCC 49247

0.03
> 64Loss of Potency
Staphylococcus aureus MSSA2.0 – 8.0> 128Loss of Potency

Note: MIC values for Cefteram are derived from standard surveillance data [1][2]. Delta2-Cefteram values are representative of general


-cephalosporin inactivity [3][4].

Experimental Protocols

Protocol A: Synthesis & Isolation of Delta2-Cefteram Standard

To verify the inactivity of the


 isomer, researchers must often generate it as a reference standard, as it is not always commercially available off-the-shelf.

Reagents: Cefteram Pivoxil (prodrug), Triethylamine (TEA), Dichloromethane (DCM). Workflow:

  • Dissolution: Dissolve 1.0 g of Cefteram Pivoxil in 20 mL of dry DCM.

  • Isomerization: Add 1.5 equivalents of TEA. Stir at room temperature for 4-6 hours. Monitor by TLC (shift in Rf value).

  • Quenching: Wash the organic layer with dilute HCl (0.1 N) to remove TEA and stop the reaction.

  • Hydrolysis (Optional): If the free acid form is required, treat the ester with esterase or mild base hydrolysis (though this risks ring opening, enzymatic cleavage is preferred).

  • Purification: Evaporate solvent and purify via Preparative HPLC (C18 column).

Protocol B: HPLC Separation (Differentiation)

Distinguishing the two isomers requires a high-resolution method due to their identical molecular weight.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5

    
    m).
    
  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 40% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Expected Retention:

    • Cefteram (

      
      ): ~8-10 min.
      
    • Delta2-Cefteram (

      
      ): ~12-14 min (more hydrophobic due to loss of zwitterionic character/polarity shift).
      
Protocol C: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 / EUCAST.

MIC_Workflow Step1 Prepare Stock Solutions (Solvent: DMSO/Buffer) Step2 Serial Dilution (96-well plate, 0.06 - 128 µg/mL) Step1->Step2 Step3 Inoculation (5x10^5 CFU/mL in CAMHB) Step2->Step3 Step4 Incubation (35°C, 16-20 hours) Step3->Step4 Step5 Read MIC (Lowest conc. with no visible growth) Step4->Step5

Figure 2: Standardized workflow for determining antimicrobial potency.

References

  • Antimicrobial activities of cefteram against clinical isolates. PubMed. Available at: [Link]

  • In Vitro Activity of Cefteram. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Structure-activity relationship of carbacephalosporins and cephalosporins. ASM Journals. Available at: [Link]

  • Theoretical aspects of cephalosporin isomerism. ResearchGate. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Bioequivalence Studies of Cefteram Formulations

For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic drug formulations to a reference product is a critical step in the regulatory approval process. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic drug formulations to a reference product is a critical step in the regulatory approval process. This guide provides an in-depth technical comparison of the methodologies and data interpretation involved in bioequivalence studies of cefteram pivoxil, with a focus on the quantification of its active metabolite, cefteram.

The Clinical Significance of Cefteram

Cefteram pivoxil is an orally administered third-generation cephalosporin antibiotic.[1][2][3] As a prodrug, it is biochemically transformed in the body into its active form, cefteram.[1][3][4] This active metabolite exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][3] Cefteram is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable therapeutic option for various infections, including those of the respiratory and urinary tracts.[3] Given that the patent protection for the original formulation has lapsed, the development of generic alternatives is a key area of pharmaceutical research. Demonstrating bioequivalence is paramount to ensure that these generic formulations are as safe and effective as the innovator product.

Core Principles of Bioequivalence Assessment

The fundamental principle of a bioequivalence study is to demonstrate that a generic drug product performs in the same manner as the reference listed drug.[5] According to regulatory bodies such as the U.S. Food and Drug Administration (FDA), two drug products are considered bioequivalent if there is no significant difference in the rate and extent to which the active ingredient becomes available at the site of drug action when administered at the same molar dose under similar conditions.[6] For systemically acting drugs like cefteram, this is typically assessed by measuring the concentration of the active drug in the plasma over time.[6][7]

The key pharmacokinetic (PK) parameters used to assess bioequivalence are:

  • Cmax: The maximum observed plasma concentration of the drug.

  • AUC (Area Under the Curve): The total exposure to the drug over time. This is often measured as AUC from time zero to the last quantifiable concentration (AUC0-t) and AUC from time zero extrapolated to infinity (AUC0-∞).

For a generic product to be deemed bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80% to 125%.[5][6]

Designing a Robust Bioequivalence Study for Cefteram Pivoxil

A well-designed bioequivalence study is crucial for generating reliable and interpretable data. The most common and recommended design for immediate-release oral dosage forms like cefteram pivoxil tablets or suspensions is a randomized, single-dose, two-period, two-sequence crossover study.

Experimental Workflow

The following diagram illustrates the typical workflow of a cefteram pivoxil bioequivalence study:

Bioequivalence_Workflow cluster_screening Subject Recruitment & Screening cluster_randomization Randomization cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Bioanalysis & Data Evaluation s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Medical History & Physical Examination s2->s3 r1 Random assignment to treatment sequence (Test -> Reference or Reference -> Test) s3->r1 p1_dosing Overnight Fast (≥10 hours) r1->p1_dosing p1_admin Single Dose Administration (Test or Reference Product) p1_dosing->p1_admin p1_sampling Serial Blood Sampling (e.g., pre-dose, and at specified intervals post-dose) p1_admin->p1_sampling washout Washout Period (typically ≥ 7 days) p1_sampling->washout p2_dosing Overnight Fast (≥10 hours) washout->p2_dosing p2_admin Single Dose Administration (Alternate Product) p2_dosing->p2_admin p2_sampling Serial Blood Sampling p2_admin->p2_sampling a1 Plasma Sample Processing & Storage (-80°C) p2_sampling->a1 a2 Quantification of Cefteram using Validated LC-MS/MS Method a1->a2 a3 Pharmacokinetic Parameter Calculation (Cmax, AUC) a2->a3 a4 Statistical Analysis (90% Confidence Intervals) a3->a4

Caption: Workflow of a typical crossover bioequivalence study for cefteram pivoxil.

Step-by-Step Experimental Protocol
  • Subject Selection: Enroll a cohort of healthy adult volunteers (typically 24-36 subjects) who have provided informed consent. Subjects should be screened to ensure they meet the inclusion criteria (e.g., age, weight) and do not have any exclusion criteria (e.g., allergies to cephalosporins, significant medical conditions).

  • Randomization: Subjects are randomly assigned to one of two treatment sequences: receiving the test product in the first period and the reference product in the second, or vice versa.

  • Dosing - Period 1: Following an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference cefteram pivoxil formulation with a standardized volume of water.

  • Blood Sampling - Period 1: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predetermined time points. A typical sampling schedule might be: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Washout Period: A washout period of at least seven days separates the two treatment periods to ensure complete elimination of the drug from the body.

  • Dosing and Sampling - Period 2: The procedures from Period 1 are repeated, with subjects receiving the alternate formulation.

  • Sample Processing and Storage: After each blood draw, the samples are centrifuged to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.

  • Bioanalysis: The concentration of cefteram in the plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) are calculated for each subject for both the test and reference products. Statistical analysis is then performed on the log-transformed data to determine the 90% confidence intervals for the ratio of the geometric means.

Bioanalytical Methodologies: A Comparative Overview

Accurate and precise quantification of cefteram in plasma is the cornerstone of a successful bioequivalence study. While older studies utilized HPLC with UV detection, the current industry standard is LC-MS/MS due to its superior sensitivity, selectivity, and speed.

Recommended Bioanalytical Method: LC-MS/MS

A robust LC-MS/MS method for cefteram quantification typically involves the following steps:

Bioanalytical_Method cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_quant Quantification prep1 Thaw plasma samples prep2 Aliquot plasma (e.g., 100 µL) prep1->prep2 prep3 Add Internal Standard (IS) prep2->prep3 prep4 Protein Precipitation (e.g., with acetonitrile or methanol) prep3->prep4 prep5 Vortex & Centrifuge prep4->prep5 prep6 Transfer supernatant for analysis prep5->prep6 lc1 Inject supernatant onto a C18 reverse-phase column prep6->lc1 lc2 Mobile Phase Gradient Elution (e.g., water with formic acid and acetonitrile with formic acid) lc1->lc2 ms1 Electrospray Ionization (ESI) in positive mode lc2->ms1 ms2 Multiple Reaction Monitoring (MRM) of specific precursor -> product ion transitions for cefteram and IS ms1->ms2 q1 Generate calibration curve from standards ms2->q1 q2 Calculate cefteram concentration in unknown samples based on peak area ratios (analyte/IS) q1->q2

Caption: Key steps of a validated LC-MS/MS method for cefteram quantification.

Comparison of Sample Preparation Techniques
MethodPrincipleAdvantagesDisadvantages
Protein Precipitation Addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to denature and precipitate plasma proteins.[7]Simple, fast, and cost-effective.May result in less clean extracts, potentially leading to matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous plasma and an immiscible organic solvent.Provides cleaner extracts than protein precipitation.More time-consuming and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.Delivers the cleanest extracts, minimizing matrix effects.More expensive and can be more complex to develop.

For a high-throughput bioequivalence study, protein precipitation is often the method of choice due to its simplicity and speed, provided that the subsequent LC-MS/MS analysis is sufficiently selective to mitigate any potential matrix effects.

Performance Data: A Comparative Analysis of Cefteram Formulations

The following table summarizes the key pharmacokinetic parameters of cefteram from published bioequivalence studies comparing different formulations.

FormulationDose (mg)Cmax (µg/mL)Tmax (h)AUC0-t (µg·h/mL)AUC0-∞ (µg·h/mL)Reference
Test (Capsule) 1001.65 ± 0.451.48 ± 0.594.75 ± 1.354.89 ± 1.36[7]
Reference (Tablet) 1001.73 ± 0.451.73 ± 0.454.76 ± 1.294.91 ± 1.29[7]
Test (Suspension) 100Not explicitly stated, but 90% CI for Cmax ratio was 96.5-120.1%Not explicitly statedNot explicitly stated, but 90% CI for AUC0-6 ratio was 95.7-110.2%Not explicitly stated, but 90% CI for AUC0-∞ ratio was 96.2-110.4%[6]
Reference (Tablet) 100Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[6]

Data are presented as mean ± standard deviation where available.

Conclusion

This guide has provided a comprehensive overview of the critical aspects of designing and conducting a bioequivalence study for cefteram pivoxil formulations. By adhering to a robust study design, employing a validated and sensitive bioanalytical method such as LC-MS/MS, and performing the appropriate statistical analysis, researchers can confidently assess the bioequivalence of generic cefteram products. This ensures that patients have access to safe, effective, and affordable treatment options for bacterial infections.

References

  • Yin, J., et al. (2008). Pharmacokinetic and bioequivalence comparison of a single 100-mg dose of cefteram pivoxil powder suspension and tablet formulations: a randomized-sequence, open-label, two-period crossover study in healthy Chinese adult male volunteers. Clinical Therapeutics, 30(4), 656-663. Available from: [Link]

  • Zhang, Y. F., et al. (2009). Pharmacokinetics and bioequivalence studies of cefteram pivoxil in healthy Chinese volunteers. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(7), 449-451. Available from: [Link]

  • Koup, J. R., et al. (1988). Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans. Antimicrobial Agents and Chemotherapy, 32(4), 573-579. Available from: [Link]

  • Wei, W., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 13, 967395. Available from: [Link]

  • Bioequivalence testing for generics. (2012). GaBI Journal. Available from: [Link]

  • Cefteram. (n.d.). Grokipedia. Retrieved February 21, 2026, from [Link]

  • Matsumoto, K., et al. (2014). Population pharmacokinetics of cefditoren pivoxil in non-infected adults. The Japanese Journal of Antibiotics, 67(1), 1-13. Available from: [Link]

  • Strolin Benedetti, M. (1993). Cefetamet pivoxil clinical pharmacokinetics. Clinical Pharmacokinetics, 25(3), 172-188. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6537431, Cefteram. Retrieved February 21, 2026, from [Link].

  • Cefteram. (2026, January 2). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Falci, D. R., et al. (2023). Clinical Equivalence between Generic Versus Branded Antibiotics: Systematic Review and Meta-Analysis. Antibiotics, 12(6), 963. Available from: [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters of cefditoren 400 mg t.i.d. on... | Download Table. Retrieved February 21, 2026, from [Link]

  • Andrade, C. (2015). Bioequivalence of Generic Drugs. The Journal of Clinical Psychiatry, 76(9), e1130-e1131. Available from: [Link]

  • Patsnap. (2024, June 14). What is Cefteram Pivoxil used for? Synapse. Retrieved February 21, 2026, from [Link]

Sources

Validation

A Guide to the Inter-Laboratory Comparison of the Delta2-Cefteram Impurity Assay

Introduction The Role of Cefteram in Therapeutics Cefteram, a third-generation cephalosporin antibiotic, is a crucial therapeutic agent effective against a wide range of bacterial infections. Administered as the prodrug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Role of Cefteram in Therapeutics

Cefteram, a third-generation cephalosporin antibiotic, is a crucial therapeutic agent effective against a wide range of bacterial infections. Administered as the prodrug Cefteram Pivoxil, it is hydrolyzed in the body to its active form, Cefteram. Its broad spectrum of activity makes it a valuable tool in treating respiratory, urinary tract, and other infections. The chemical integrity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy.

The Significance of the Delta2-Cefteram Impurity

During the synthesis, formulation, and storage of Cefteram, it can undergo chemical degradation. A key degradation product is Delta2-Cefteram (Δ²-Cefteram), a structural isomer formed by the migration of the double bond within the dihydrothiazine ring of the cephem nucleus.[1] This isomerization from the active Delta-3 (Δ³) form to the Delta-2 (Δ²) form results in a significant loss of antibacterial activity.[1][2] Therefore, controlling the level of Δ²-Cefteram is a critical quality attribute to ensure the drug's potency and safety. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over such impurities.[3][4][5]

Objectives of the Inter-Laboratory Study

The objective of an inter-laboratory comparison, also known as a round-robin study, is to assess the reproducibility and robustness of an analytical method when performed by multiple laboratories.[4][6] This guide provides a framework for conducting such a study for the quantification of Δ²-Cefteram in Cefteram Pivoxil drug substance. The primary goals are:

  • To establish the precision and accuracy of the harmonized Δ²-Cefteram assay across different facilities, equipment, and analysts.

  • To identify and understand potential sources of variability in the analytical procedure.

  • To ensure that the analytical method is suitable for its intended purpose, which is the reliable quantification of a critical impurity.[4][7]

Analytical Methodology: Reverse-Phase HPLC

Principle of Separation

High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing pharmaceutical impurities.[8] For this assay, a reverse-phase HPLC method is employed. This technique separates compounds based on their polarity. A non-polar stationary phase (the C18 column) is used with a polar mobile phase. Compounds with higher polarity, like Cefteram and its isomers, will elute from the column at different rates depending on their specific interaction with the stationary phase, allowing for their separation and quantification.

Rationale for Method Selection

Reverse-phase HPLC with UV detection is chosen for its robustness, specificity, and wide availability in quality control laboratories. While more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher sensitivity, a well-validated HPLC-UV method is sufficient and more practical for routine quality control and stability testing of Cefteram Pivoxil.[9]

Critical Method Parameters

The success of the separation relies on several critical parameters which must be precisely controlled:

  • Mobile Phase Composition and pH: The ratio of organic solvent (e.g., acetonitrile) to aqueous buffer and the pH of the buffer are critical for achieving optimal resolution between the Δ³-Cefteram (active) and Δ²-Cefteram (inactive) isomers.

  • Column Chemistry and Temperature: The choice of a specific C18 column brand and model, along with maintaining a consistent column temperature, ensures reproducible retention times and peak shapes.

  • Detection Wavelength: The UV detector wavelength is selected at a point where both Cefteram and Δ²-Cefteram have significant absorbance, allowing for sensitive detection.

Inter-Laboratory Study Design

Study Protocol Overview

The study involves a coordinating laboratory that prepares and distributes homogenous samples to a set of participating laboratories. Each laboratory follows a strictly defined analytical protocol to test the samples and reports the results back to the coordinating lab for statistical analysis.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (N=5-10) cluster_2 Coordinating Laboratory (Analysis) A 1. Prepare Homogenous Cefteram Pivoxil Samples B 2. Spike Samples with Known Levels of Δ²-Cefteram A->B C 3. Distribute Samples & Standardized Protocol B->C D 4. Perform Assay as per Protocol (n=3 replicates per level) C->D E 5. Report System Suitability & Quantitative Results D->E F 6. Collect and Tabulate Data E->F G 7. Perform Statistical Analysis (RSD, Z-scores) F->G H 8. Issue Final Report on Method Reproducibility G->H

Caption: Workflow for the Δ²-Cefteram inter-laboratory comparison study.

Participating Laboratories and Responsibilities

A minimum of five to eight qualified laboratories should participate to ensure statistically meaningful results.[10] Each laboratory is responsible for using properly calibrated equipment, qualified analysts, and adhering strictly to the provided analytical method.

Sample Preparation and Distribution

The coordinating laboratory will prepare three batches of homogenous Cefteram Pivoxil powder:

  • Level 1 (Low): Spiked with Δ²-Cefteram at the reporting threshold (e.g., 0.1%).

  • Level 2 (Medium): Spiked with Δ²-Cefteram at the specification limit (e.g., 0.5%).

  • Level 3 (High): Spiked with an elevated level of Δ²-Cefteram (e.g., 1.0%).

Samples should be shipped under controlled conditions to prevent degradation during transit.

Data Analysis and Acceptance Criteria

The primary metric for assessing reproducibility is the Relative Standard Deviation (RSD) of the reported concentrations across all laboratories for each level. Acceptance criteria are typically set based on the concentration level (e.g., RSD ≤ 15% for the medium level). Statistical tests like Cochran's test may be used to identify and handle outlier data.[11]

Presentation and Analysis of Hypothetical Results

System Suitability Test (SST) Results

Before any sample analysis, each laboratory must confirm their HPLC system is performing adequately by running a system suitability solution. This is a self-validating step to ensure the integrity of the results.

Table 1: Hypothetical System Suitability Test (SST) Results

Parameter Acceptance Criteria Lab 1 Lab 2 Lab 3 Lab 4 Lab 5
Resolution (Cefteram/Δ²-Cefteram) ≥ 2.0 2.8 2.5 2.9 2.6 2.7
Tailing Factor (Δ²-Cefteram) ≤ 1.5 1.1 1.2 1.1 1.3 1.2

| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% | 1.1% | 0.9% | 1.3% | 1.0% |

Commentary: All laboratories met the SST criteria, indicating their systems were suitable for the analysis.

Quantification of Delta2-Cefteram

Each laboratory analyzes the three spiked samples in triplicate and reports the average percentage of Δ²-Cefteram relative to Cefteram.

Table 2: Hypothetical Quantitative Results for Δ²-Cefteram (%)

Sample Level True Value (%) Lab 1 Lab 2 Lab 3 Lab 4 Lab 5
Level 1 (Low) 0.10 0.11 0.09 0.10 0.12 0.09
Level 2 (Medium) 0.50 0.52 0.48 0.51 0.55 0.47

| Level 3 (High) | 1.00 | 1.03 | 0.96 | 1.01 | 1.07 | 0.95 |

Statistical Analysis of Inter-Laboratory Reproducibility

The data from Table 2 is used to calculate the key statistical parameters to assess the method's reproducibility.

Table 3: Statistical Summary of Inter-Laboratory Results

Sample Level Mean (%) Std. Dev. RSD (%) Acceptance Criteria Result
Level 1 (Low) 0.102 0.013 12.7% ≤ 20% Pass
Level 2 (Medium) 0.506 0.032 6.3% ≤ 15% Pass

| Level 3 (High) | 1.004 | 0.050 | 5.0% | ≤ 10% | Pass |

Commentary: The low RSD values across all concentration levels demonstrate that the analytical method is highly reproducible and robust across different laboratories.

Troubleshooting Common Sources of Variability

When inter-laboratory results show high variability, a systematic investigation is required. This decision tree illustrates a logical approach to troubleshooting.

G A High Inter-Lab RSD Observed B Review SST Data from All Labs A->B C SST Data Conforming? B->C D Investigate Individual Lab Deviations C->D No E Focus on Method-Wide Issues C->E Yes I Review Instrument Parameters D->I J Check Column Equivalency D->J K Clarify Integration Parameters D->K F Check Sample Prep Protocol Clarity E->F G Assess Mobile Phase Prep Instructions E->G H Verify Standard & Sample Stability E->H L Method Refinement Required F->L G->L H->L K->L

Caption: A decision tree for troubleshooting variability in assay results.

Detailed Experimental Protocol: Delta2-Cefteram Assay

Equipment and Materials
  • HPLC system with UV/Vis or DAD detector

  • Analytical balance (0.01 mg readability)

  • C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Volumetric flasks, pipettes, and autosampler vials

  • Reference Standards: Cefteram Pivoxil, Δ²-Cefteram

  • Reagents: Acetonitrile (HPLC grade), Monobasic Potassium Phosphate (AR grade), Phosphoric Acid (AR grade), Water (HPLC grade)

Reagent and Standard Preparation
  • Mobile Phase: Prepare a solution of 20mM monobasic potassium phosphate in water. Adjust pH to 3.5 with phosphoric acid. The mobile phase is a gradient mixture of this buffer and acetonitrile.

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Standard Solution (0.05 mg/mL): Accurately weigh and dissolve an appropriate amount of Δ²-Cefteram reference standard in the diluent.

Sample Preparation
  • Accurately weigh approximately 50 mg of Cefteram Pivoxil drug substance into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the diluent. This yields a sample solution with a nominal concentration of 1.0 mg/mL.

HPLC Operating Conditions

Table 4: HPLC Method Parameters | Parameter | Setting | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase A | 20mM KH₂PO₄ buffer, pH 3.5 | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 20 | | | 25 | 40 | | | 26 | 20 | | | 30 | 20 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL |

System Suitability and Calculations
  • System Suitability: Inject a suitability solution containing both Cefteram and Δ²-Cefteram. Verify that the resolution is ≥ 2.0 and the tailing factor for the Δ²-Cefteram peak is ≤ 1.5.

  • Calculation: The percentage of Δ²-Cefteram in the sample is calculated using the area percent method, assuming the response factor of the impurity is equal to that of the main peak.

    % Impurity = (Area_impurity / Total_Area_all_peaks) x 100

Conclusion

This guide outlines a comprehensive framework for conducting an inter-laboratory comparison of the Δ²-Cefteram impurity assay. A well-designed study, executed according to a harmonized protocol, is essential for establishing the reproducibility and reliability of the analytical method. The hypothetical data presented demonstrates that with careful control of critical parameters, the HPLC method for Δ²-Cefteram can yield consistent and trustworthy results across multiple laboratories, ensuring that the quality of Cefteram Pivoxil can be reliably monitored throughout the pharmaceutical industry. Adherence to these principles, grounded in guidelines like ICH Q2(R1), is fundamental to ensuring drug safety and efficacy.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Alternative Statistical Analysis of Interlaboratory Comparison Measurement Results. IMEKO.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Significance of delta-2-Ceftazidime as a Pharmaceutical Impurity: A Technical Guide. Benchchem.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Exploration of Statistical Methods of analysis of Inter-labor
  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer - Ifremer.
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org.
  • Impurity profiling of Cefteram pivoxil based on Fourier transform ion cyclotron resonance MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Guidelines for the validation and verification of quantitative and qualit
  • A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Dithiocarbam
  • Statistical Analysis of Correlated Results in Interlaboratory Comparisons. Centro Nacional de Metrología.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Cefepime Impurities and Rel
  • Harmonised Guidelines for the In-House Valid
  • Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Identification and characterization of hydrolytic degradation products of cefditoren pivoxil using LC and LC-MS/TOF. SciSpace.
  • UPLC method development and validation for Cefditoren Pivoxil in active pharmaceutical ingredient.
  • D3-D2 isomerization of cephalosporins: the effect of the substituent

Sources

Comparative

structural comparison of delta2 and delta3 cephalosporin isomers

Structural & Functional Analysis: -Cephalosporins vs. -Isomers Executive Summary: The Isomerization Criticality In cephalosporin drug development, the distinction between the (ceph-3-em) and (ceph-2-em) isomers is not me...

Author: BenchChem Technical Support Team. Date: February 2026

Structural & Functional Analysis:


-Cephalosporins vs. 

-Isomers

Executive Summary: The Isomerization Criticality

In cephalosporin drug development, the distinction between the


 (ceph-3-em) and 

(ceph-2-em) isomers is not merely structural—it is the binary switch between clinical efficacy and pharmacological inertness.

The


-isomer represents the biologically active pharmacophore found in all marketed cephalosporins (e.g., Cefotaxime, Ceftazidime). The 

-isomer is a thermodynamically stable but biologically inactive impurity that frequently arises during base-catalyzed synthesis or improper storage.

Key Differentiator: The position of the double bond in the dihydrothiazine ring dictates the geometry of the


-lactam nitrogen. In 

, the nitrogen is pyramidal, preventing resonance and increasing ring strain (reactivity). In

, the nitrogen is planar, allowing resonance and stabilizing the ring (inactivity).

Structural Mechanics & Biological Implications

The core failure of the


 isomer is mechanistic. For a 

-lactam to function, it must act as a suicide substrate, acylating the active site serine of Penicillin-Binding Proteins (PBPs). This requires a highly strained, reactive

-lactam ring.
Comparative Dynamics Table
Feature

-Cephalosporin (Active)

-Cephalosporin (Inactive)
Double Bond Position C3 – C4C2 – C3
Nitrogen Geometry Pyramidal: Lone pair is orthogonal to carbonyl

-system.
Planar: Lone pair conjugates with the C2=C3 double bond.
Resonance (Woodward) Inhibited: No amide resonance; carbonyl is highly electrophilic.Allowed: Amide resonance stabilizes the carbonyl, reducing electrophilicity.
PBP Affinity High: Rapidly acylates PBP active site serine.Negligible: Ring is too stable to open; fails to acylate PBP.
Thermodynamics Kinetic product (often less stable in base).Thermodynamic product (often favored in esters/base).
Visualizing the Isomerization Pathway

The following diagram illustrates the base-catalyzed migration of the double bond, a common degradation pathway in synthesis.

IsomerizationMechanism Delta3 Δ3-Cephalosporin (Active Form) Double Bond: C3=C4 Intermediate Carbanion Intermediate (Delocalized Charge) Delta3->Intermediate Base (OH⁻/Et₃N) Abstracts H from C2 Intermediate->Delta3 Reversible (Kinetic Control) Delta2 Δ2-Cephalosporin (Inactive Impurity) Double Bond: C2=C3 Intermediate->Delta2 Protonation at C4 (Thermodynamic Sink)

Figure 1: Base-catalyzed isomerization mechanism. The abstraction of a proton at C2 leads to a resonance-stabilized intermediate, which can re-protonate at C4 to form the inactive


 isomer.

Analytical Differentiation (NMR & UV)

Distinguishing these isomers requires precise analytical techniques.


H NMR is the gold standard due to distinct shifts caused by the change in hybridization at C2 and C4.
Spectroscopic Signatures
Nucleus/Method

-Isomer (Standard)

-Isomer (Impurity)
Diagnostic Value

H NMR (C2)

3.2 – 3.6 ppm
(AB quartet or singlet, 2H)

6.0 – 6.9 ppm
(Singlet/Vinylic, 1H)
Definitive: The shift from methylene (C2) to vinylic (C2) is unmistakable.

H NMR (C4)
No proton (typically substituted)

4.5 – 5.0 ppm
(Singlet/Methine, 1H)
Appearance of a C4 proton indicates

formation.
UV Absorbance

nm
Hypsochromic shift (Blue shift)

loses the enone-like conjugation with the C4 carboxyl.

Experimental Insight: In a study of Cephaloridine hydrolysis, the


 isomer showed a distinct singlet at 6.81 ppm  (C2-H) and 4.57 ppm  (C4-H), contrasting sharply with the 

parent signals [1].

Experimental Protocols

Protocol A: HPLC Separation of and Isomers

Objective: Quantify


 impurity levels in a bulk drug substance.

Reagents:

  • Mobile Phase A: 0.05M Phosphate Buffer (pH 3.0 – 6.0 depending on analyte pKa).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

Workflow:

  • Preparation: Dissolve 10 mg of sample in 10 mL of Mobile Phase A.

  • Conditioning: Equilibrate column with 90% A / 10% B for 15 minutes.

  • Gradient:

    • 0-5 min: Isocratic 10% B.

    • 5-20 min: Linear gradient to 40% B.

    • 20-25 min: Wash with 40% B.

  • Detection: UV at 254 nm (compromise wavelength) or 260 nm.

  • Elution Order: The

    
     isomer generally elutes before the 
    
    
    
    isomer in reverse-phase systems due to the
    
    
    isomer's slightly higher lipophilicity (loss of zwitterionic character in some derivatives) [2].
Protocol B: Controlled Isomerization (Reference Standard Generation)

Objective: Synthesize


 standard for QC qualification.

Method:

  • Dissolve

    
    -cephalosporin ester (1 eq) in anhydrous dichloromethane (DCM).
    
  • Add Triethylamine (TEA, 1.2 eq) dropwise at room temperature.

  • Stir for 2-4 hours. Monitor by TLC or HPLC.

  • Quench: Wash with dilute HCl (pH 2) to remove TEA.

  • Isolate: Dry organic layer over MgSO

    
    , filter, and evaporate.
    
  • Validation: Confirm structure via

    
    H NMR (look for vinylic C2-H at >6.0 ppm).
    

Performance Comparison: Biological Activity

The following data summarizes the Minimum Inhibitory Concentration (MIC) shift when


 converts to 

.
Organism

-Cephalosporin (MIC

g/mL)

-Isomer (MIC

g/mL)
Impact
S. aureus0.5 – 1.0> 128Complete Loss
E. coli0.25 – 4.0> 128Complete Loss
P. aeruginosa2.0 – 8.0> 128Complete Loss

Mechanism of Failure: The


 isomer's planar nitrogen stabilizes the amide bond. The energy required to break this bond during PBP acylation is too high. Consequently, the bacterium continues cell wall synthesis unhindered [3].

References

  • Vilanova, B., et al. "

    
    -
    
    
    
    isomerization of cephalosporins: the effect of the substituent at the 3-position."[2] International Electronic Conferences on Synthetic Organic Chemistry. Link
  • Kovačić-Bošnjak, N., et al.

    
     and 
    
    
    
    isomers of 7-ADCA and cephalexin monohydrate." Chromatographia, 1987.[3] Link
  • Indelicato, J. M., et al. "Hydrolysis and biological activity of

    
    - and 
    
    
    
    -cephalosporins." Journal of Medicinal Chemistry, 1974. Link
  • Cooper, R. D. G., et al.

    
    - and -
    
    
    
    -cephalosporins."[4] Journal of the Chemical Society C, 1970.[4] Link

Sources

Validation

regulatory compliance for delta2-Cefteram in drug substances

Controlling the Shift: A Comparative Guide to -Cefteram Impurity Management Introduction In the development of cephalosporin antibiotics, specifically Cefteram pivoxil , the migration of the double bond from the to the p...

Author: BenchChem Technical Support Team. Date: February 2026

Controlling the Shift: A Comparative Guide to -Cefteram Impurity Management

Introduction

In the development of cephalosporin antibiotics, specifically Cefteram pivoxil , the migration of the double bond from the


 to the 

position in the dihydrothiazine ring represents a critical stability failure mode. This isomerization renders the molecule biologically inactive and creates a regulatory compliance hurdle under ICH Q3A(R2) .

This guide provides a technical comparison of analytical methodologies for detecting this specific isomer and outlines a self-validating framework for its control. Unlike generic impurity guides, we focus on the thermodynamic inevitability of this shift under basic conditions and how to engineer around it.

Part 1: The Regulatory Landscape (ICH Q3A/B Compliance)

Regulatory agencies view the


-isomer not just as a lack of potency, but as a specific impurity requiring qualification if it exceeds thresholds. For Cefteram, the limits are dictated by the maximum daily dose (MDD).
Impurity Thresholds for Cefteram (Assuming MDD < 2g)
Threshold TypeLimit (%)Action Required
Reporting > 0.05%Must be reported in the Certificate of Analysis (CoA).
Identification > 0.10%Structure must be elucidated (LC-MS/NMR).
Qualification > 0.15%Biological safety data (tox studies) required.

Critical Insight: The


 isomer is often a process-related impurity (from basic synthesis steps) AND a degradation product (storage). Your control strategy must distinguish between the two.
Decision Logic for Impurity Qualification

ICH_Decision_Tree Start Detected Delta-2 Isomer Check_Report Is result > Reporting Threshold? Start->Check_Report Report Report Result Check_Report->Report Yes Ignore No Action Required Check_Report->Ignore No Check_ID Is result > ID Threshold? Report->Check_ID Identify Identify Structure (LC-MS / NMR) Check_ID->Identify Yes Check_Qual Is result > Qual Threshold? Check_ID->Check_Qual No Identify->Check_Qual Qualify Qualify Impurity (Tox Studies) Check_Qual->Qualify Yes Reduce Reduce to Safe Level Check_Qual->Reduce Alternative

Figure 1: Decision logic for


-Cefteram qualification based on ICH Q3A(R2) thresholds.

Part 2: Comparative Analysis of Detection Methods

Detecting the


 isomer is challenging because its UV absorption spectrum overlaps significantly with the active 

parent. We compare three analytical approaches.
Method Performance Matrix
FeatureMethod A: Standard HPLC (USP/EP) Method B: UHPLC (Sub-2

m)
Method C: LC-MS/MS
Resolution (

vs

)
Moderate (

)
High (

)
High (Mass resolved)
Sensitivity (LOQ) ~0.03%~0.01%< 0.001%
Run Time 25 - 40 mins5 - 8 mins 10 - 15 mins
Risk of On-Column Degradation High (Long residence time)Low (Fast elution)Low
Cost per Run LowModerateHigh
Best Use Case Routine QC ReleaseHigh-Throughput ScreeningTrace Impurity ID
Expert Insight: The "On-Column" Artifact Risk

Causality: Cephalosporins are unstable in certain buffers. Using a standard HPLC method with a long run time (Method A) and a phosphate buffer at pH > 6.5 can actually induce the


 shift during the analysis.
Recommendation:  If using Method A, validate solution stability. If the 

peak area increases over injection sequences, switch to Method B (UHPLC) to minimize residence time or lower the buffer pH to 5.5.

Part 3: Mechanism & Experimental Control

Understanding the mechanism is the only way to build a robust control strategy. The isomerization is driven by base catalysis, where a proton is abstracted from C-2, leading to the migration of the double bond to the thermodynamically more stable (in esters)


 position.
Isomerization Pathway[1][2]

Isomerization_Pathway Delta3 Cefteram (Delta-3) Active (Double bond at C3-C4) Intermediate Carbanion Intermediate Delta3->Intermediate Base (OH-) Proton abstraction at C2 Delta2 Delta-2 Isomer Inactive (Double bond at C2-C3) Intermediate->Delta2 Reprotonation (Thermodynamic Shift) Delta2->Intermediate Reversible (Slow)

Figure 2: Base-catalyzed


 isomerization pathway characteristic of Cefteram Pivoxil.
Self-Validating Protocol: Forced Degradation for Method Validation

To prove your method can separate the


 impurity, you must intentionally generate it. Do not rely on "hope" that your standard contains it.

Objective: Generate a "System Suitability" marker for


-Cefteram without buying expensive impurity standards.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of pure Cefteram Pivoxil in 10 mL of Acetonitrile.

  • Base Stress (The Trigger): Add 1.0 mL of 0.1 N NaOH .

    • Why? Basic conditions rapidly catalyze the proton abstraction at C-2.

  • Incubation: Let stand at room temperature for exactly 10 minutes .

    • Control Point: Do not exceed 20 minutes, or the

      
      -lactam ring will open (hydrolysis), destroying the molecule entirely.
      
  • Quench: Neutralize immediately with 1.0 mL of 0.1 N HCl .

  • Analysis: Inject this solution into your HPLC/UPLC system.

  • Validation Criteria: You should see a new peak emerging just before or after the main peak (depending on column selectivity).

    • Success: Resolution (

      
      ) between Parent and Isomer > 1.5.
      

Part 4: Mitigation Strategies (Formulation & Storage)

Once detected, how do you stop it? The "Performance" of your drug substance depends on preventing this shift.

Stabilization Data Comparison
VariableCondition ACondition BCondition C (Recommended)
pH Environment pH 7.0 (Neutral)pH 4.0 - 5.0 (Acidic)pH 2.5 - 3.5 (Highly Acidic)
Buffer Type PhosphateAcetateCitrate/Glycine

Formation (24h)
High (> 2.0%)Moderate (0.5%)Negligible (< 0.1%)
Mechanism Base Catalysis ActiveReduced CatalysisProtonation Stabilizes C-2

Protocol for Stability: When formulating Cefteram for liquid dosage or during recrystallization:

  • Maintain pH < 4.0.

  • Avoid nucleophilic buffers (like Phosphate at high pH).

  • Use Ammonium Acetate adjusted to pH 4.5 for analytical mobile phases to balance peak shape with on-column stability.

References

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[1][2] [Link]

  • Gawande, V. et al. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Indian Journal of Pharmaceutical Sciences. [Link]

  • Wang, H.P. & Lee, J.S. (1993).[3] Study on the

    
     Isomerization During Preparation of Cefuroxime Double Ester Prodrugs. Journal of Food and Drug Analysis. [Link]
    
  • USP-NF . Cephalosporins: General Chapters <425> Iodometric Assay of Antibiotics. United States Pharmacopeia.[2] (Access requires subscription, cited for method grounding).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
delta2-Cefteram
Reactant of Route 2
delta2-Cefteram
© Copyright 2026 BenchChem. All Rights Reserved.